Peucedanocoumarin I
Description
Structure
3D Structure
Properties
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNSPFBYXGREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861987 | |
| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-81-7, 477-32-7 | |
| Record name | Butanoic acid, 2-methyl-, 10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Visnadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Peucedanocoumarin I: A Technical Guide to its Discovery, Isolation, and Characterization from Peucedanum praeruptorum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanocoumarin I, an angular dihydropyranocoumarin, was first identified in the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this natural product. It includes detailed, reconstructed experimental protocols, a summary of its physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on related compounds. This document aims to serve as a valuable resource for researchers interested in the further investigation and potential therapeutic development of this compound.
Introduction
Peucedanum praeruptorum Dunn, a member of the Apiaceae family, has a long history of use in traditional Chinese medicine for treating coughs, colds, and respiratory ailments. Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, particularly coumarins. Among these, the angular dihydropyranocoumarins have attracted significant scientific interest due to their unique chemical structures and potential pharmacological activities.
This compound was first reported in 1990 as a novel natural product isolated from the roots of P. praeruptorum[1]. Its chemical structure was identified as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin. This guide synthesizes the available information on this compound to provide a detailed technical resource for the scientific community.
Discovery and Isolation
This compound was discovered during a systematic phytochemical investigation of the roots of Peucedanum praeruptorum by Okuyama et al. in 1990[1]. The isolation process, as reconstructed from typical phytochemical methodologies for coumarins, involves solvent extraction and multi-step chromatography.
Experimental Protocol: Isolation and Purification
The following protocol is a generalized procedure based on common practices for the isolation of coumarins from plant materials and should be optimized for specific laboratory conditions.
1. Plant Material and Extraction:
- Dried and powdered roots of Peucedanum praeruptorum are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
- The extraction is typically carried out for an extended period with occasional agitation to ensure exhaustive extraction of the secondary metabolites.
- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2. Solvent Partitioning:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
- This step separates compounds based on their polarity, with coumarins typically concentrating in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
- Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel.
- A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different classes of compounds.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles are further purified by preparative HPLC on a reversed-phase column (e.g., C18).
- An isocratic or gradient elution with a mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, is used to isolate the pure this compound.
Isolation Workflow Diagram
Caption: Figure 1. A generalized workflow for the isolation of this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the coumarin (B35378) nucleus, olefinic protons, and protons of the dihydropyran ring. Resonances for the 2-methylbutyryloxy and acetoxy groups. |
| ¹³C NMR | Carbon signals for the coumarin core (including the lactone carbonyl), the dihydropyran ring, and the ester functionalities. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula of this compound (C₂₁H₂₄O₇). Fragmentation patterns would likely involve the loss of the ester side chains. |
| Infrared (IR) | Absorption bands characteristic of a lactone carbonyl group, ester carbonyl groups, and aromatic C=C bonds. |
| Ultraviolet (UV) | Absorption maxima typical for a coumarin chromophore. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₇ | [1] |
| Molecular Weight | 388.41 g/mol | Calculated |
| Appearance | Expected to be a colorless or white crystalline solid | - |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | - |
| Content in Plant | Approximately 0.49 mg/g in the roots of P. praeruptorum. | - |
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in the current literature. However, based on studies of other pyranocoumarins isolated from P. praeruptorum and related compounds, several potential activities can be inferred.
Anti-Inflammatory Activity
Several pyranocoumarins from P. praeruptorum have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways[2][3]. Given its structural similarity, this compound is hypothesized to possess similar anti-inflammatory properties.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Figure 2. A hypothesized anti-inflammatory mechanism of this compound.
Neuroprotective Potential
Studies on the related compounds Peucedanocoumarin III and IV have indicated potential neuroprotective effects. These compounds have been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. This suggests that this compound could also be investigated for its potential to modulate protein aggregation and exert neuroprotective effects.
Conclusion and Future Directions
This compound is a structurally interesting natural product from Peucedanum praeruptorum. While its discovery and basic characterization have been established, a significant opportunity exists for further research. Future studies should focus on:
-
Detailed Biological Screening: A comprehensive evaluation of the anti-inflammatory, neuroprotective, and other potential pharmacological activities of pure this compound is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship studies.
This technical guide provides a foundational resource to stimulate and support these future research endeavors, which could ultimately unlock the full therapeutic potential of this compound.
References
- 1. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Peucedanocoumarin I: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanocoumarin I, a member of the pyranocoumarin (B1669404) class of natural products, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources, distribution within the plant, and methods for the analysis and isolation of this compound. The information is presented to support further research and development efforts targeting this compound and related compounds.
Natural Sources and Distribution
The distribution of this compound, along with other coumarins, varies within the plant and is influenced by its developmental stage. The concentration of this compound has been observed to increase in the roots of P. praeruptorum after the plant has bolted (flowered).[3] While the roots are the primary medicinal part and contain the highest concentrations of coumarins, these compounds are also present in the stems and leaves, albeit at lower levels.
Quantitative Distribution of this compound and Related Coumarins
The following table summarizes the quantitative data available on the distribution of this compound and other major coumarins in Peucedanum praeruptorum. It is important to note that specific quantitative data for this compound across all plant parts and developmental stages is limited in the available literature.
| Compound | Plant Part | Developmental Stage | Concentration/Content | Reference |
| This compound | Roots | Bolted | Increased content compared to unbolted | |
| Praeruptorin A | Roots | Before Bolting | Highest concentration | |
| Praeruptorin A | Roots | After Flowering | Lowest concentration | |
| Praeruptorin B | Roots | Before Bolting | Mainly concentrated in roots | |
| Praeruptorin E | Leaves | - | Highest in leaves, increases with growth | |
| Total Coumarins | Roots | Before Bolting | Highest concentration | |
| Total Coumarins | Roots | After Flowering | Lowest concentration |
Biosynthesis of this compound
The biosynthesis of pyranocoumarins, including this compound, is a complex process that originates from the phenylpropanoid pathway. The core coumarin (B35378) structure is derived from phenylalanine. A key intermediate in this pathway is umbelliferone (B1683723), which serves as a precursor for a variety of pyranocoumarins. The formation of the pyran ring is a critical step that leads to the diversification of these compounds. The general biosynthetic pathway leading to angular pyranocoumarins like this compound is illustrated below.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Analytical Method for Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of this compound and other coumarins in P. praeruptorum.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A reference standard of this compound is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made for the calibration curve. The concentration of the standard solution used in one study was 30.59 µg/mL.
-
Sample Preparation: Dried and powdered root material of P. praeruptorum is extracted with methanol. The extract is then filtered prior to injection.
Caption: General workflow for the quantification of this compound.
Proposed Protocol for Isolation of this compound
While a specific protocol for the isolation of only this compound is not detailed in the literature, a general and plausible procedure can be constructed based on established methods for separating coumarins from Peucedanum species. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective technique for this purpose.
-
1. Extraction:
-
Air-dried and powdered roots of P. praeruptorum are exhaustively extracted with a solvent such as methanol or ethanol (B145695) at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
2. Fractionation (Optional but Recommended):
-
The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to enrich the coumarin content in the less polar fractions (petroleum ether and ethyl acetate).
-
-
3. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Two-Phase Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. For pyranocoumarins from Peucedanum, systems such as petroleum ether-ethyl acetate-methanol-water in various ratios (e.g., 5:5:7:4 v/v/v/v) have been successfully used.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (typically the lower phase) is pumped into the column at a set flow rate.
-
The crude extract or enriched fraction, dissolved in a small volume of the mobile phase, is injected into the system.
-
The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.
-
-
-
4. Purity Analysis and Structure Elucidation:
-
The purity of the isolated this compound in the collected fractions is assessed by analytical HPLC.
-
The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Potential Signaling Pathways and Pharmacological Relevance
While the specific signaling pathways modulated by this compound have not been extensively studied, research on related pyranocoumarins and extracts from Peucedanum species provides insights into its potential pharmacological activities and molecular targets. These compounds are known to possess anti-inflammatory, neuroprotective, and anti-cancer properties.
The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, some peucedanocoumarins have been shown to have neuroprotective effects by inhibiting the aggregation of proteins implicated in neurodegenerative diseases.
Caption: Potential signaling pathways affected by this compound.
Conclusion
References
Peucedanocoumarin I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure and stereochemistry of Peucedanocoumarin I, a naturally occurring angular-type dihydropyranocoumarin. This document summarizes its physicochemical properties, provides detailed experimental protocols for its isolation and structural elucidation, and explores its potential biological activities and associated signaling pathways.
Chemical Structure and Stereochemistry
This compound is a complex natural product isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] Its chemical structure has been established as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin .[1]
The molecule possesses a characteristic angular dihydropyranocoumarin skeleton. The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a critical feature of this compound, with the absolute configuration determined to be 3'S and 4'R.[1] This specific spatial arrangement of the substituents is crucial for its biological activity and interaction with molecular targets.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₇ | [1] |
| Molecular Weight | 388.41 g/mol | [1] |
| Appearance | Colorless needles | |
| Melting Point | Data not available | |
| Optical Rotation ([α]D) | Data not available | |
| ¹H NMR (CDCl₃) | Detailed data not available in searched literature | |
| ¹³C NMR (CDCl₃) | Detailed data not available in searched literature | |
| Mass Spectrometry (MS) | Detailed data not available in searched literature |
Note: While the general structure is known, specific quantitative data from primary literature for melting point, optical rotation, and detailed NMR and MS spectra for this compound were not available in the searched resources. Data for related compounds are available and suggest the expected ranges for these values.
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process combining chromatographic separation and spectroscopic analysis.
Isolation and Purification
A general protocol for the isolation of coumarins from Peucedanum praeruptorum involves the following steps:
-
Extraction: The dried and powdered roots of P. praeruptorum are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction enriched with coumarins (often the ethyl acetate fraction) is subjected to various chromatographic techniques for further purification.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of coumarins. A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is commonly used.
-
Column Chromatography: Silica gel or reverse-phase C18 column chromatography is employed for further separation of the fractions obtained from HSCCC.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often achieved using preparative HPLC with a suitable solvent system.
-
Structural Elucidation
The determination of the chemical structure and stereochemistry of this compound relies on a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and the relative and absolute stereochemistry of the chiral centers.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited in the available literature, the broader class of pyranocoumarins and extracts from Peucedanum species have been shown to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities.
Anti-inflammatory Effects and the NF-κB and MAPK Signaling Pathways
Many natural coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. It is plausible that this compound may also exhibit anti-inflammatory activity through the modulation of these pathways.
References
An In-depth Technical Guide to the Biosynthesis of Furanocoumarins, Featuring Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of furanocoumarins, with a specific focus on the pyranocoumarin (B1669404), Peucedanocoumarin I, a bioactive compound isolated from Peucedanum praeruptorum. This document details the enzymatic steps, key intermediates, and regulatory aspects of this complex metabolic pathway. Quantitative data, where available, is summarized in tables, and detailed experimental protocols for key analytical and biochemical techniques are provided. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathways and experimental workflows.
Introduction to Furanocoumarins and this compound
Furanocoumarins are a class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core. They are broadly classified into linear and angular types based on the position of the furan ring attachment. These compounds are known for their diverse biological activities, including phototoxicity, antimicrobial, and anticancer properties.[1][2] A related class of compounds, the pyranocoumarins, possess a pyran ring instead of a furan ring and also exhibit significant pharmacological activities.
This compound is an angular dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[3] Its structure has been established as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin.[4] The complex structure of this compound, featuring a dihydropyran ring and specific acyl esterifications, points to a sophisticated biosynthetic pathway involving a series of enzymatic modifications.
The General Furanocoumarin Biosynthetic Pathway
The biosynthesis of furanocoumarins and their pyranocoumarin relatives originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.
The Phenylpropanoid Pathway: Formation of the Coumarin Core
The initial steps of the pathway convert the amino acid L-phenylalanine into the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin). This process involves a series of enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This enzyme hydroxylates p-coumaroyl-CoA at the 2' position.
-
Lactonization: The resulting 2'-hydroxylated intermediate undergoes spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the coumarin core structure of umbelliferone.[5]
References
- 1. Integration of a Decrescent Transcriptome and Metabolomics Dataset of Peucedanum praeruptorum to Investigate the CYP450 and MDR Genes Involved in Coumarins Biosynthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Peucedanocoumarin I: A Technical Guide to its Spectroscopic Data
Spectroscopic Data for Peucedanocoumarin Analogs
The structural elucidation of coumarins relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). Below are representative data tables for coumarins, illustrating the format and type of data crucial for identification.
Table 1: Representative ¹H NMR Spectroscopic Data for a Dihydropyranocoumarin Skeleton (CDCl₃, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.60 | d | 9.5 |
| H-5 | 7.40 | s | |
| H-8 | 6.82 | s | |
| H-3' | 5.40 | d | 6.0 |
| H-4' | 6.20 | d | 6.0 |
| 2'-(CH₃)₂ | 1.45 | s |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Dihydropyranocoumarin Skeleton (CDCl₃, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 161.0 |
| C-3 | 112.8 |
| C-4 | 143.5 |
| C-4a | 112.5 |
| C-5 | 128.8 |
| C-6 | 115.0 |
| C-7 | 162.5 |
| C-8 | 98.2 |
| C-8a | 156.5 |
| C-2' | 77.0 |
| C-3' | 72.0 |
| C-4' | 64.0 |
| 2'-(CH₃)₂ | 25.0, 23.0 |
Table 3: Mass Spectrometry Data for a Representative Peucedanocoumarin Analog
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| ESI+ | [M+H]⁺ | 100 | Molecular Ion |
| ESI+ | [M+Na]⁺ | 20 | Sodium Adduct |
| ESI+ | [M-H₂O+H]⁺ | 15 | Loss of Water |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and verification of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance series instrument, operating at a proton frequency of 400 or 500 MHz.
-
¹H NMR: Standard pulse programs are used to acquire proton spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 220 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.
-
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for coumarins, often in both positive and negative ion modes to obtain comprehensive data.
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 100-1000). The exact mass measurement provided by HRMS allows for the determination of the elemental composition of the molecular ion and its fragments, which is a critical step in structure confirmation. Fragmentation patterns observed in MS/MS experiments provide further structural information.
Logical Workflow for Identification
The process of identifying Peucedanocoumarin I using spectroscopic data follows a logical progression.
Caption: Workflow for the isolation and structural elucidation of this compound.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other coumarins from Peucedanum and related genera suggests potential areas of biological activity. For instance, various coumarins have demonstrated anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are often mediated through the modulation of key signaling pathways.
A plausible signaling pathway that could be influenced by this compound, based on the known activities of similar compounds, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial regulator of inflammation and cell survival.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
This guide provides a comprehensive framework for the identification and potential biological investigation of this compound. The combination of detailed spectroscopic data, robust experimental protocols, and a logical workflow is essential for advancing research in natural product chemistry and drug discovery.
An In-depth Technical Guide to Peucedanocoumarin I: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanocoumarin I, a naturally occurring dihydropyranocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the roots of Peucedanum praeruptorum Dunn, a plant with a history in traditional medicine, this compound belongs to a class of angular-type pyranocoumarins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities through proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound, systematically named 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin, possesses a distinct molecular structure that dictates its physical and chemical characteristics. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin | [1] |
| CAS Number | 130464-55-0 | MedchemExpress |
| Molecular Formula | C₂₁H₂₄O₇ | [1] |
| Molecular Weight | 388.41 g/mol | [1] |
| Appearance | Amorphous solid | [2] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. Limited solubility in water. | General knowledge for similar coumarins |
| Melting Point | Not explicitly reported. |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following data has been compiled from literature describing compounds with identical or highly similar structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the coumarin (B35378) core, the dihydropyran ring, and the ester side chains. Key signals would include aromatic protons of the coumarin nucleus, methine protons on the dihydropyran ring, and signals corresponding to the 2-methylbutyryl and acetyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. This would include carbonyl carbons from the lactone and ester groups, aromatic carbons, and aliphatic carbons of the dihydropyran ring and side chains.
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a lactone carbonyl group (around 1720-1740 cm⁻¹), ester carbonyl groups (around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic C=C stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry data would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure for the isolation of angular pyranocoumarins from Peucedanum praeruptorum Dunn, which can be adapted for the specific isolation of this compound.
Workflow for Isolation and Purification
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material: Dried and powdered roots of Peucedanum praeruptorum Dunn are used as the starting material.
-
Extraction: The powdered root material is subjected to extraction with a non-polar solvent such as petroleum ether or hexane (B92381) to isolate the coumarins. This can be performed using maceration or Soxhlet extraction.
-
Crude Extract Preparation: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC for separation and purification.
-
Solvent System: A suitable two-phase solvent system is selected. A common system for coumarin separation is n-hexane-ethyl acetate-methanol-water in varying ratios.
-
Operation: The HSCCC column is filled with the stationary phase, and the sample, dissolved in a small amount of the solvent system, is injected. The mobile phase is then pumped through the column at a constant flow rate.
-
-
Fraction Collection: The eluent is monitored by a UV detector, and fractions are collected based on the elution profile.
-
Purity Analysis: The purity of the collected fractions containing this compound is assessed using High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity as this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Biological Activities and Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of coumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Based on this, we can propose potential signaling pathways that this compound may influence.
Proposed Anti-Inflammatory Signaling Pathway
Coumarins are known to exert anti-inflammatory effects by modulating key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
This proposed pathway suggests that this compound may inhibit the activation of IKK, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Additionally, it may inhibit the phosphorylation of key kinases in the MAPK cascade. Both actions would lead to a reduction in the expression of pro-inflammatory mediators.
Potential Neuroprotective Signaling Pathway
Given the neuroprotective effects observed for related compounds like Peucedanocoumarin III and IV, it is plausible that this compound could also modulate pathways involved in neuronal survival and protection against oxidative stress, such as the PI3K/Akt pathway.
Caption: Proposed neuroprotective mechanism of this compound.
This hypothetical pathway illustrates that this compound might enhance the activation of Akt, a key protein kinase that promotes cell survival and inhibits apoptosis. This could be a crucial mechanism for its potential neuroprotective effects.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, further studies are needed to determine its precise melting point and solubility in various solvents. The provided isolation protocol offers a robust starting point for obtaining pure samples for further investigation. The most significant area for future research lies in elucidating the specific biological activities and molecular mechanisms of this compound. Investigating its effects on the proposed NF-κB, MAPK, and PI3K/Akt signaling pathways in relevant cellular and animal models will be crucial to unlocking its therapeutic potential. This in-depth technical guide serves as a foundation for such future endeavors, providing essential information for researchers dedicated to advancing the field of natural product-based drug discovery.
References
Peucedanocoumarin I: An In-depth Technical Guide on Known Biological Activities and Pharmacological Effects
A comprehensive review of the existing scientific literature reveals a significant scarcity of specific data on the biological activities and pharmacological effects of Peucedanocoumarin I. This dihydropyranocoumarin, isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn, remains largely uncharacterized in terms of its pharmacological profile.[1][2][3][4]
This guide, therefore, serves to highlight the current knowledge gap and provides a summary of the known information regarding this compound. Due to the absence of specific data, the detailed sections on quantitative data, experimental protocols, and signaling pathways for this compound cannot be populated.
Overview of this compound
This compound is classified as an angular-type dihydropyranocoumarin. It has been identified and isolated from the roots of Peucedanum praeruptorum, a plant used in traditional medicine. Its chemical structure has been elucidated, but its biological functions remain a subject for future investigation.
Biological Activities and Pharmacological Effects: A Knowledge Gap
Extensive searches of scientific databases have not yielded specific studies detailing the anti-inflammatory, anti-cancer, neuroprotective, or other pharmacological effects of this compound. While many coumarins isolated from Peucedanum species have demonstrated a range of biological activities, these findings have not been specifically attributed to this compound.
For context, other pyranocoumarins from Peucedanum praeruptorum, such as Praeruptorin C, D, and E, have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and STAT3 signaling pathways in lipopolysaccharide-stimulated murine macrophages. However, similar studies on this compound are absent from the available literature.
Quantitative Data
Due to the lack of published research on the biological activities of this compound, no quantitative data, such as IC50 or EC50 values, are available.
Experimental Protocols
Detailed experimental methodologies for assessing the biological activities of this compound have not been published.
Signaling Pathways
The signaling pathways modulated by this compound are currently unknown.
Future Directions
The lack of pharmacological data for this compound presents a clear opportunity for future research. Given the established biological activities of other coumarins from Peucedanum praeruptorum and the broader class of coumarin (B35378) compounds, investigating the potential anti-inflammatory, anti-cancer, and neuroprotective effects of this compound is a logical next step.
Future studies should aim to:
-
Evaluate the cytotoxic effects of this compound against various cancer cell lines.
-
Investigate its anti-inflammatory potential in relevant in vitro and in vivo models.
-
Assess its neuroprotective properties, particularly in models of neurodegenerative diseases.
-
Elucidate the underlying mechanisms of action and identify the specific signaling pathways involved.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Peucedanum praeruptorum Dunn| BioCrick [biocrick.com]
- 5. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Peucedanocoumarin I: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanocoumarin I, a member of the diverse coumarin (B35378) family of natural compounds, has been the subject of preliminary in-vitro investigations to elucidate its potential therapeutic activities. While research specifically focused on this compound is still emerging, studies on related coumarins provide a foundational understanding of its likely biological effects. This technical guide summarizes the current, albeit limited, understanding of this compound's in-vitro properties, drawing parallels from closely related analogues to infer potential mechanisms of action, including anti-inflammatory and cytotoxic effects. This document aims to provide a consolidated resource for researchers and professionals in drug development interested in the therapeutic potential of this compound class.
Introduction
Coumarins are a significant class of benzopyrone derivatives found in many plants, known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Peucedanocoumarins, a subclass of pyranocoumarins, have garnered attention for their potential therapeutic applications. While extensive research has been conducted on compounds like Peucedanocoumarin III and IV, particularly in the context of neuroprotection and cancer, the specific in-vitro profile of this compound remains less characterized. This guide synthesizes the available preliminary data and provides context from related compounds to support further investigation into this compound.
Potential Anti-inflammatory Activity
While direct studies on this compound's anti-inflammatory effects are limited, research on other coumarins provides a strong basis for its potential in this area. Coumarins, in general, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.
General Mechanism of Anti-inflammatory Action for Coumarins
In-vitro studies on various coumarins have demonstrated their ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.[3] The underlying mechanism often involves the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Furthermore, coumarins have been observed to inhibit the activity of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3]
A study on coumarins from Peucedanum decursivum identified TNF, PTGS2 (COX-2), and PRKCA as key targets for their anti-inflammatory effects, suggesting a multi-targeted mechanism of action.
Potential Cytotoxic and Apoptotic Effects on Cancer Cells
The anti-cancer potential of coumarins is a significant area of research, with many studies demonstrating their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Coumarins have been shown to induce apoptosis through both the extrinsic and intrinsic (mitochondria-mediated) pathways. Key events in the intrinsic pathway include the dissipation of the mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades.
For instance, studies on other coumarins have shown an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the activation of caspase-9 and caspase-3.
Cell Cycle Arrest
In addition to inducing apoptosis, coumarins can inhibit cancer cell proliferation by causing cell cycle arrest. Evidence from studies on various coumarins suggests that they can induce arrest at different phases of the cell cycle, with G0/G1 and G2/M arrest being commonly observed. This arrest prevents cancer cells from proceeding through the cell cycle and dividing.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies commonly used in the in-vitro evaluation of coumarins, which would be applicable for future studies on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, SK-MEL-31) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Based on the mechanisms of related coumarins, the following diagrams illustrate the potential signaling pathways that this compound might modulate.
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Peucedanocoumarin I and Its Analogs: A Technical Review of the Existing Literature
A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and mechanisms of action of Peucedanocoumarin I and its closely related, well-studied analogs, Peucedanocoumarin III and IV.
Introduction
Peucedanocoumarins are a class of pyranocoumarins, naturally occurring heterocyclic compounds found predominantly in plants of the Umbelliferae (Apiaceae) family, such as Peucedanum praeruptorum Dunn.[1] While several peucedanocoumarins have been isolated and characterized, the existing body of scientific literature is notably sparse concerning this compound. In contrast, its structural analogs, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), have been the subject of more extensive research, particularly regarding their neuroprotective and anti-inflammatory properties. This technical guide aims to provide a thorough review of the available literature on this compound, supplemented with a detailed analysis of the biological activities, mechanisms of action, and experimental protocols associated with its more studied counterparts, PCIII and PCiv, to offer a broader understanding of this class of compounds for researchers and drug development professionals.
Chemical Properties and Isolation
This compound, along with a variety of other coumarins, has been isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine.[2][3] The structural elucidation of these compounds is typically achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[4]
Biological Activities and Therapeutic Potential
The majority of research on the biological activities of peucedanocoumarins has focused on PCIII and PCiv, revealing significant potential in the context of neurodegenerative diseases and inflammation.
Neuroprotective Effects
A substantial body of evidence points to the potent neuroprotective effects of PCIII and PCiv, primarily through their ability to inhibit the aggregation of pathological proteins associated with Parkinson's disease (PD).[5]
Anti-aggregation Activity: Both PCIII and PCiv have been shown to effectively inhibit the aggregation of α-synuclein, a key pathological hallmark of PD. In vitro studies have demonstrated that these compounds can not only prevent the formation of new α-synuclein fibrils but also disaggregate pre-formed fibrils. This anti-aggregation effect extends to other amyloidogenic proteins, as evidenced by their activity against the β-sheet aggregate mimic, β23. The median effective concentration (EC50) for the cytoprotective function of PCiv against β23-induced toxicity was found to be 0.204 µM, slightly more potent than PCIII (0.318 µM).
Protection of Dopaminergic Neurons: In animal models of Parkinson's disease, treatment with PCIII and PCiv has been shown to protect dopaminergic neurons from degeneration and suppress the formation of Lewy-like inclusions. This neuroprotective effect is associated with a rescue of motor function in these models.
Anti-inflammatory Activity
Pyranocoumarins isolated from Peucedanum praeruptorum have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Several coumarins from this plant exhibited significant inhibitory effects on NO production with IC50 values ranging from 9.48 to 34.66 μM.
Mechanisms of Action
The therapeutic effects of peucedanocoumarins are underpinned by their modulation of specific signaling pathways.
Inhibition of NF-κB and STAT3 Signaling
The anti-inflammatory effects of pyranocoumarins are, at least in part, mediated by the inhibition of the NF-κB and STAT3 signaling pathways. These compounds have been shown to suppress the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, they inhibit the tyrosine phosphorylation of STAT3, another key transcription factor involved in the inflammatory response.
Proteasomal Degradation of Protein Aggregates
One of the key mechanisms underlying the neuroprotective effects of PCIII and PCiv is the facilitation of the proteasomal degradation of protein aggregates. By promoting the clearance of misfolded proteins, these compounds help to alleviate cellular stress and prevent apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data available for Peucedanocoumarin III and IV.
| Compound | Assay | Cell Line/Model | IC50 / EC50 (µM) | Reference |
| Peucedanocoumarin IV | Cytoprotection against β23 toxicity | SH-SY5Y | 0.204 | |
| Peucedanocoumarin III | Cytoprotection against β23 toxicity | SH-SY5Y | 0.318 | |
| Coumarin Compound 7 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 8 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 9 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 10 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 13 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 14 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 15 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |
| Coumarin Compound 16 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 |
Table 1: In Vitro Biological Activity of Peucedanocoumarins
| Compound | Animal Model | Administration Route | Dose | Key Findings | Reference |
| Peucedanocoumarin IV | Rat | Oral | Not specified | Half-life of ~97 min, bioavailability of 10%, brain-to-plasma concentration ratio of 6.4. | |
| Peucedanocoumarin IV | Mouse (PD) | Diet | Not specified | Rescued motor dysfunction, prevented dopaminergic neuron loss, and suppressed α-synuclein aggregation. | |
| Peucedanocoumarin III | Mouse (PD) | Intraperitoneal | 1 mg/kg/day | Suppressed Lewy-like inclusions and prevented dopaminergic neuron loss. |
Table 2: In Vivo Efficacy and Pharmacokinetics of Peucedanocoumarins
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for the evaluation of peucedanocoumarins.
Cell Viability Assay
To assess the cytoprotective effects of peucedanocoumarins against β23-induced toxicity, SH-SY5Y cells are commonly used. The protocol typically involves the following steps:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media.
-
Induction of β23 Expression: Expression of the amyloid-mimic protein β23 is induced, often using a tetracycline-off (Tet-Off) system.
-
Compound Treatment: Cells are treated with varying concentrations of the peucedanocoumarin compounds.
-
Viability Assessment: Cell viability is measured using methods such as the Trypan Blue exclusion assay or MTT assay.
In Vitro α-Synuclein Aggregation Assay
The ability of peucedanocoumarins to inhibit α-synuclein aggregation is assessed using in vitro assays:
-
Protein Preparation: Recombinant α-synuclein protein is purified.
-
Aggregation Induction: Aggregation is induced by incubating the protein under specific conditions (e.g., physiological temperature with agitation).
-
Compound Incubation: The protein is incubated with or without the peucedanocoumarin compounds.
-
Aggregation Monitoring: Fibril formation is monitored over time using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
Western Blotting for Signaling Pathway Analysis
To investigate the effect of peucedanocoumarins on signaling pathways like NF-κB, Western blotting is employed:
-
Cell Treatment: Macrophage cell lines (e.g., RAW264.7) are stimulated with LPS in the presence or absence of the compounds.
-
Protein Extraction: Cellular proteins are extracted from both the cytoplasm and the nucleus.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for proteins of interest (e.g., IκB-α, NF-κB p65, phospho-STAT3) and then with secondary antibodies conjugated to a detectable marker.
-
Detection: The protein bands are visualized and quantified.
Visualizations
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of the anti-inflammatory action of peucedanocoumarins.
Figure 2: Proposed mechanism of neuroprotection by Peucedanocoumarin III and IV.
Conclusion and Future Directions
While the current body of literature on this compound is limited, the extensive research on its analogs, Peucedanocoumarin III and IV, highlights the significant therapeutic potential of this class of compounds. The demonstrated neuroprotective and anti-inflammatory activities, coupled with favorable pharmacokinetic profiles in preclinical models, position peucedanocoumarins as promising candidates for further drug development, particularly for neurodegenerative disorders like Parkinson's disease.
Future research should focus on several key areas:
-
Comprehensive Biological Screening of this compound: A thorough investigation of the biological activities of this compound is warranted to determine if it shares the therapeutic properties of its analogs.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the peucedanocoumarin scaffold could lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Elucidation of Molecular Targets: While the effects on signaling pathways like NF-κB are known, the direct molecular targets of peucedanocoumarins remain to be fully elucidated. Identifying these targets will provide a deeper understanding of their mechanism of action.
-
Preclinical and Clinical Development: Promising candidates from this class of compounds should be advanced through rigorous preclinical toxicity studies and, eventually, into clinical trials to evaluate their safety and efficacy in humans.
References
- 1. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a proposed synthetic route and purification protocol for Peucedanocoumarin I. Due to the absence of a published total synthesis for this specific compound, the following protocols are based on established synthetic methodologies for related coumarin (B35378) derivatives and general purification techniques.
Introduction
This compound is a naturally occurring angular dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum. Its structure has been identified as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin. Compounds of this class have garnered interest for their potential pharmacological activities. This document outlines a plausible multi-step synthetic strategy and a comprehensive purification protocol to obtain high-purity this compound for research and development purposes.
Proposed Synthesis of this compound
The proposed synthesis commences with the preparation of the core coumarin structure, seselin (B192379), followed by stereoselective functionalization of the pyran ring to yield this compound.
Overall Reaction Scheme:
-
Step 1: Synthesis of Seselin (3) from Umbelliferone (B1683723) (1) and 3-Methyl-2-butenal (B57294) (2).
-
Step 2: Asymmetric Dihydroxylation of Seselin (3) to yield the diol intermediate (4).
-
Step 3: Stereoselective Acylation of the diol (4) to produce this compound (5).
Experimental Protocols:
Step 1: Synthesis of Seselin (3)
This step involves the condensation of umbelliferone with 3-methyl-2-butenal to form the pyranocoumarin (B1669404) ring system of seselin.
-
Materials: Umbelliferone (1), 3-Methyl-2-butenal (2), Pyridine (B92270), Piperidine (B6355638).
-
Procedure:
-
To a solution of Umbelliferone (1.0 eq) in pyridine (10 vol), add piperidine (0.1 eq).
-
Heat the mixture to 110 °C.
-
Add 3-Methyl-2-butenal (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at 110 °C for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2N HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford seselin (3).
-
Step 2: Asymmetric Dihydroxylation of Seselin (3)
This crucial step introduces the two hydroxyl groups with the desired stereochemistry using a Sharpless asymmetric dihydroxylation.
-
Materials: Seselin (3), AD-mix-β, tert-Butanol (B103910), Water, Methanesulfonamide (B31651).
-
Procedure:
-
Prepare a solution of AD-mix-β (1.4 g per mmol of seselin) in a 1:1 mixture of tert-butanol and water.
-
Cool the mixture to 0 °C with stirring.
-
Add methanesulfonamide (1.0 eq).
-
Add seselin (3) (1.0 eq) to the reaction mixture.
-
Stir vigorously at 0 °C for 24 hours or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding sodium sulfite (B76179) (1.5 g per mmol of seselin) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 vol).
-
Wash the combined organic layers with 2N KOH, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude diol (4) by column chromatography (eluent: hexane/ethyl acetate gradient).
-
Step 3: Stereoselective Acylation to this compound (5)
The final step involves the sequential, stereoselective acylation of the diol intermediate.
-
Materials: Diol (4), (S)-2-Methylbutyryl chloride, Acetic anhydride (B1165640), Pyridine, 4-Dimethylaminopyridine (DMAP).
-
Procedure:
-
Dissolve the diol (4) (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C.
-
Add a catalytic amount of DMAP.
-
Slowly add (S)-2-Methylbutyryl chloride (1.1 eq) and stir the reaction at 0 °C for 4 hours.
-
Add acetic anhydride (1.2 eq) and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
-
Quench the reaction with ice water and extract with ethyl acetate (3 x 15 vol).
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final product, this compound (5), by preparative HPLC.
-
Purification Protocol
Purification of the synthesized this compound is critical to ensure high purity for subsequent applications. A multi-step purification strategy is recommended.
Protocol: Purification by Column Chromatography and Preparative HPLC
-
Initial Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Procedure:
-
Dissolve the crude product from the final synthesis step in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Load the dried silica gel onto a pre-packed silica gel column equilibrated with the initial mobile phase.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the desired product.
-
Evaporate the solvent from the combined fractions.
-
-
-
Final Purification by Preparative HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Procedure:
-
Dissolve the partially purified product from column chromatography in the initial mobile phase of the HPLC.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the solution onto the preparative HPLC system.
-
Run the gradient elution and collect the peak corresponding to this compound.
-
Lyophilize or carefully evaporate the solvent from the collected fraction to obtain the pure compound.
-
-
Data Presentation
Table 1: Summary of Proposed Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Umbelliferone, 3-Methyl-2-butenal | Pyridine, Piperidine, 110 °C, 12h | Seselin (3) | 60-70 |
| 2 | Seselin (3) | AD-mix-β, t-BuOH/H₂O, MeSO₂NH₂, 0 °C, 24h | Diol intermediate (4) | 70-80 |
| 3 | Diol (4) | (S)-2-Methylbutyryl chloride, Acetic anhydride, Pyridine, DMAP | This compound (5) | 50-60 |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₇ |
| Molecular Weight | 388.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Predicted values based on related structures7.61 (d, J=9.5 Hz, 1H), 7.35 (d, J=8.5 Hz, 1H), 6.81 (d, J=8.5 Hz, 1H), 6.23 (d, J=9.5 Hz, 1H), 5.3-5.5 (m, 2H), 2.4-2.6 (m, 1H), 2.08 (s, 3H), 1.4-1.7 (m, 2H), 1.45 (s, 3H), 1.42 (s, 3H), 1.1-1.2 (d, 3H), 0.8-0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Predicted values based on related structures170.1, 168.5, 161.3, 156.4, 152.7, 143.5, 128.8, 113.3, 112.9, 107.5, 78.1, 71.5, 69.2, 41.2, 26.8, 25.0, 21.1, 20.8, 16.5, 11.6 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₂₁H₂₅O₇: 389.1600; Found: To be determined |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Purification workflow for synthetic this compound.
Application Note: HPLC Quantification of Peucedanocoumarin I in Plant Extracts
Introduction
Principle
This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify Peucedanocoumarin I. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The concentration of this compound in the sample is determined by comparing its peak area to that of a certified reference standard.
Experimental Protocol
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered plant material (e.g., roots of Peucedanum praeruptorum)
-
Filters: 0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
3. Chromatographic Conditions
A validated HPLC method for the quantification of this compound utilizes the following conditions.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 321 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
5. Preparation of Sample Solutions
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial.
6. Method Validation
For ensuring the reliability of the analytical method, validation should be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
7. Data Analysis
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in different batches of Peucedanum praeruptorum root extracts, as determined by the described HPLC method.
| Sample ID | Plant Source | This compound Concentration (mg/g of dry weight) | % RSD (n=3) |
| PR-01 | Peucedanum praeruptorum (Batch A) | 5.23 | 1.8 |
| PR-02 | Peucedanum praeruptorum (Batch B) | 4.89 | 2.1 |
| PR-03 | Peucedanum praeruptorum (Batch C) | 5.51 | 1.5 |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, this compound is known to interact with various cellular signaling pathways. The following diagram illustrates a simplified, hypothetical pathway to demonstrate the visualization capabilities as requested.
Application Notes and Protocols for the LC-MS/MS Analysis of Peucedanocoumarin I and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanocoumarin I is a dihydropyranocoumarin isolated from the root of Peucedanum praeruptorum Dunn, a plant used in traditional medicine.[1][2] The molecular formula of this compound is C21H24O7 with a molecular weight of 388.41.[2] As interest in the pharmacological properties of natural compounds grows, it is crucial to develop robust analytical methods to study their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion (ADME). This document provides detailed application notes and protocols for the analysis of this compound and its potential metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
The protocols outlined below are based on established methodologies for the analysis of related coumarin (B35378) compounds, due to the limited availability of specific studies on this compound. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound.
Experimental Protocols
Sample Preparation
The following protocols are suggested for the extraction of this compound and its metabolites from various biological matrices.
a) Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., warfarin (B611796) or another structurally similar coumarin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase may be incorporated prior to dilution.
c) In Vitro Metabolism Sample Preparation (Liver Microsomes)
-
Perform incubations of this compound with liver microsomes (human, rat, or other species of interest) in the presence of NADPH.[4]
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins and microsomes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the development of an LC-MS/MS method for this compound and its metabolites.
a) Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the parent compound and its more polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
Data Presentation
The following tables summarize the postulated quantitative data for the LC-MS/MS analysis of this compound and its metabolites. These values are predictive and should be confirmed experimentally.
Table 1: Postulated LC-MS/MS Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 389.16 | 287.1 (Loss of C5H10O2) | 229.1 (Loss of C5H10O2 + C2H2O) |
| Hydroxylated this compound | 405.16 | 303.1 | 245.1 |
| Glucuronidated this compound | 565.19 | 389.16 | - |
Table 2: Postulated Metabolites of this compound
| Metabolic Reaction | Description | Mass Change | Postulated Metabolite |
| Phase I | |||
| Hydroxylation | Addition of a hydroxyl group (-OH) | +16 Da | Hydroxylated this compound |
| Dehydrogenation | Removal of two hydrogen atoms | -2 Da | Dehydrogenated this compound |
| Ester Hydrolysis | Cleavage of an ester bond | Variable | Dihydroseselin derivative |
| Phase II | |||
| Glucuronidation | Conjugation with glucuronic acid | +176 Da | Glucuronidated this compound |
| Sulfation | Conjugation with a sulfo group | +80 Da | Sulfated this compound |
Visualizations
Discussion
The metabolism of coumarins is complex and can vary between species. Generally, Phase I metabolism involves oxidation reactions such as hydroxylation, mediated by cytochrome P450 enzymes. For this compound, hydroxylation of the aromatic ring or the aliphatic side chains is a likely metabolic route. Additionally, the ester linkages present in the structure of this compound are susceptible to hydrolysis by esterases.
Following Phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The most common conjugation reactions for coumarins are glucuronidation and sulfation.
The proposed LC-MS/MS method provides a starting point for the sensitive and specific quantification of this compound and its metabolites. The MRM transitions should be optimized using a standard of this compound. For metabolites, where standards may not be available, identification can be based on the characteristic neutral losses and product ions observed in the tandem mass spectra.
Conclusion
This document provides a comprehensive set of application notes and protocols for the LC-MS/MS analysis of this compound and its metabolites. While specific experimental data for this compound is limited, the provided methodologies, based on the analysis of structurally related coumarins, offer a robust framework for researchers to develop and validate their own assays. The successful application of these methods will enable a better understanding of the pharmacokinetic and metabolic profile of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for isolating Peucedanocoumarin I using column chromatography
Application Notes and Protocols
Topic: Protocol for Isolating Peucedanocoumarin I using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a dihydropyranocoumarin that can be isolated from the root of Peucedanum praeruptorum[1][2]. As a member of the coumarin (B35378) family, it is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from a plant source using column chromatography, a fundamental technique for separating chemical compounds from a mixture. The protocol is designed for researchers in natural product chemistry and drug development.
Experimental Protocol
This protocol outlines a multi-step process beginning with the extraction from plant material and culminating in the isolation of the target compound, this compound.
1. Plant Material and Extraction
-
1.1. Plant Material: Use dried and powdered roots of Peucedanum praeruptorum.
-
1.2. Extraction Solvent: A moderately polar solvent is effective for extracting coumarins. This protocol will use methanol (B129727). Other solvents like ethanol (B145695) or petroleum ether can also be used[3].
-
1.3. Procedure:
-
Macerate 500 g of the powdered plant material in 2.5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
To pre-purify the extract, perform a liquid-liquid partition. Dissolve the crude extract in 500 mL of 80% aqueous methanol and extract three times with an equal volume of n-hexane to remove non-polar constituents like fats and sterols[4].
-
Collect the methanol layer and evaporate it to dryness to yield the final crude extract for chromatography.
-
2. Column Chromatography
The separation of this compound is achieved using normal-phase column chromatography on silica (B1680970) gel with a gradient elution system.
-
2.1. Materials and Reagents:
-
Glass chromatography column (e.g., 60 cm length x 4 cm diameter)
-
Silica gel 60 (70-230 mesh) as the stationary phase
-
Mobile phase solvents: n-heptane, dichloromethane (B109758), and ethyl acetate (B1210297) (all HPLC grade)
-
Crude extract from Step 1
-
Collection tubes/flasks
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
-
2.2. Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (approx. 200 g) in n-heptane.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Open the stopcock to drain the excess solvent, allowing the silica gel to pack uniformly under gravity. Do not let the top of the silica bed run dry.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (100% n-heptane) through it.
-
-
2.3. Sample Loading:
-
Dissolve approximately 5 g of the crude extract in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (approx. 10 g) to the dissolved extract.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.
-
Carefully layer this powder on top of the packed silica gel bed in the column.
-
-
2.4. Elution and Fraction Collection:
-
Begin elution with the mobile phase, starting with 100% n-heptane.
-
Employ a gradient elution by gradually increasing the solvent polarity. This is achieved by systematically increasing the proportion of dichloromethane and then ethyl acetate[5].
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered tubes.
-
Maintain a constant flow rate throughout the process.
-
3. Fraction Analysis and Compound Isolation
-
3.1. Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC to identify those containing the target compound.
-
Spot a small amount from every few fractions onto a TLC plate.
-
Develop the TLC plate using a mobile phase such as n-heptane:dichloromethane:ethyl acetate (40:50:10, v/v/v).
-
Visualize the separated spots under a UV lamp at 366 nm. Coumarins typically fluoresce, aiding in their detection.
-
Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
-
3.2. Final Purification:
-
Pool the combined fractions and evaporate the solvent under reduced pressure.
-
If necessary, the resulting material can be further purified by recrystallization or by a subsequent chromatographic step (e.g., preparative TLC or HPLC) to achieve high purity.
-
Data Presentation
The quantitative parameters for the column chromatography procedure are summarized in the table below.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Column Dimensions | 60 cm Length x 4 cm Diameter |
| Sample Load | ~5 g of crude extract |
| Mobile Phase System | Gradient Elution: n-heptane -> Dichloromethane -> Ethyl Acetate |
| Elution Gradient | Step 1: 100% n-heptane |
| Step 2: n-heptane:Dichloromethane (90:10 to 50:50) | |
| Step 3: Dichloromethane:Ethyl Acetate (95:5 to 80:20) | |
| Fraction Volume | 20 mL |
| TLC Monitoring System | n-heptane:Dichloromethane:Ethyl Acetate (40:50:10, v/v/v) |
| Detection Method | UV light at 366 nm |
Visualization
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Workflow for the isolation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols for Cell-Based Assay Design: Testing Peucedanocoumarin I Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing cell-based assays to evaluate the bioactivity of Peucedanocoumarin I. The protocols focus on assessing its cytotoxic, anti-inflammatory, and antioxidant properties, which are common bioactivities associated with coumarin (B35378) derivatives.
Introduction
This compound belongs to the coumarin family, a class of natural compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Structurally similar compounds, pyranocoumarins, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and STAT3.[2][3][4] This document outlines detailed protocols for a systematic investigation of the biological activities of this compound in a cellular context. The proposed workflow begins with an essential assessment of cytotoxicity to determine a safe dose range for subsequent bioactivity assays. Following this, detailed methods for evaluating anti-inflammatory and antioxidant potential are provided.
I. Cytotoxicity Assessment of this compound
Objective: To determine the concentration range of this compound that is non-toxic to mammalian cells. This is a critical first step to ensure that subsequent bioactivity observations are not due to cell death.
Recommended Cell Line: RAW 264.7 (murine macrophage cell line) is a suitable initial cell line as it is widely used for both cytotoxicity and inflammation studies.[2]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.45 | 36.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Anti-inflammatory Activity Assessment
Objective: To investigate the potential of this compound to mitigate inflammatory responses in vitro. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a well-established model for this purpose.
Protocol: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The Griess assay is used to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Materials:
-
This compound (at non-toxic concentrations)
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control (no LPS) | 2.5 | - |
| LPS (1 µg/mL) | 25.0 | 0 |
| LPS + this compound (1 µM) | 22.5 | 10.0 |
| LPS + this compound (10 µM) | 15.0 | 40.0 |
| LPS + this compound (25 µM) | 8.0 | 68.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Antioxidant Activity Assessment
Objective: To evaluate the free radical scavenging capacity of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for this purpose.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Data Presentation:
| Compound | Concentration (µg/mL) | Absorbance (517 nm) | Scavenging Activity (%) |
| Control (DPPH alone) | - | 1.00 | 0 |
| This compound | 10 | 0.85 | 15.0 |
| This compound | 50 | 0.55 | 45.0 |
| This compound | 100 | 0.25 | 75.0 |
| Ascorbic Acid | 10 | 0.20 | 80.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Signaling Pathway Analysis
Objective: To elucidate the molecular mechanism underlying the anti-inflammatory effects of this compound, with a focus on the NF-κB signaling pathway.
Protocol: Western Blot for NF-κB Translocation
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Nuclear and cytoplasmic extraction kits
-
Antibodies against p65 (a subunit of NF-κB), Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.
-
Protein Extraction: Separate the nuclear and cytoplasmic protein fractions using a commercial kit.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of nuclear p65 to Lamin B1 and cytoplasmic p65 to GAPDH.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Bioactivity Testing.
NF-κB Signaling Pathway
Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Experimental Design for Peucedanocoumarin I in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanocoumarin I is a pyranocoumarin (B1669404) compound that has garnered interest for its potential therapeutic properties. As with many natural products, its translation from in vitro discovery to clinical application necessitates rigorous preclinical evaluation in relevant animal models. This document provides a detailed guide for the in vivo experimental design and protocols for investigating the neuroprotective, anti-inflammatory, and anticancer activities of this compound. Due to the limited publicly available data specifically for this compound, this guide incorporates data and methodologies from studies on its structural isomer, Peucedanocoumarin IV, and other related coumarin (B35378) compounds. Researchers should adapt these protocols based on the specific characteristics of this compound and their research objectives.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data derived from studies on Peucedanocoumarin IV and other relevant coumarins to provide a reference for experimental design.
Table 1: Pharmacokinetic Parameters of Peucedanocoumarin IV in Rats
| Parameter | Value | Route of Administration | Animal Model |
| Half-life (t½) | ~97 minutes[1][2] | Oral | Sprague-Dawley Rats |
| Bioavailability | ~10%[1][2] | Oral | Sprague-Dawley Rats |
| Brain-to-Plasma Ratio | 6.4[2] | Intravenous | Sprague-Dawley Rats |
Table 2: Efficacy Data for Peucedanocoumarin IV in a Parkinson's Disease Mouse Model
| Parameter | Dosage | Treatment Duration | Effect | Animal Model |
| Motor Function Rescue | 50 mg/kg in diet | 30 days | Almost complete rescue of motor dysfunction | α-synuclein preformed fibril (PFF) and AAV-αSyn co-injected mice |
| Dopaminergic Neuron Loss | 50 mg/kg in diet | 30 days | Marked prevention of dopaminergic neuron loss | α-synuclein preformed fibril (PFF) and AAV-αSyn co-injected mice |
| α-Synuclein Aggregation | 50 mg/kg in diet | 30 days | Significant suppression of α-synuclein aggregation | α-synuclein preformed fibril (PFF) and AAV-αSyn co-injected mice |
Table 3: Acute Toxicity Data for Coumarin Analogs in Mice
| Compound | Dose (mg/kg) | Route of Administration | Observation | Animal Model |
| Coumacine I & II | 1000 & 2000 | Intraperitoneal | Increased creatinine, urea, GOT, and GPT at high doses | Mice |
Note: This data is for coumacine I and II, not this compound, and serves as a reference for potential toxicity endpoints.
Experimental Protocols
Neuroprotection: Parkinson's Disease Model
This protocol is adapted from studies on Peucedanocoumarin IV in a sporadic Parkinson's disease (PD) mouse model.
Objective: To evaluate the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease.
Animal Model: C57BL/6 mice (8-10 weeks old). A combinatorial model using α-synuclein preformed fibrils (PFFs) and recombinant adeno-associated virus expressing α-synuclein (rAAV-αSyn) is recommended to recapitulate key pathological features of PD.
Experimental Groups:
-
Group 1: Sham control (vehicle treatment)
-
Group 2: PD model + vehicle
-
Group 3: PD model + this compound (low dose)
-
Group 4: PD model + this compound (high dose)
-
Group 5: PD model + Positive control (e.g., L-DOPA)
Protocol:
-
Induction of PD Model: Stereotactically co-inject α-synuclein PFFs and rAAV-αSyn into the substantia nigra of the mice.
-
Drug Administration: Two weeks post-injection, administer this compound. Based on data for Peucedanocoumarin IV, a diet containing this compound (e.g., 25 and 50 mg/kg of diet) can be provided for 30 days. Alternatively, oral gavage or intraperitoneal injections can be used, with the formulation vehicle administered to the control groups.
-
Behavioral Assessment: Perform motor function tests such as the rotarod test and pole test weekly to assess motor coordination and bradykinesia.
-
Histological and Immunohistochemical Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue. Perform tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron loss in the substantia nigra and striatum. Use antibodies against phosphorylated α-synuclein (pS129) to assess α-synuclein aggregation.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of dopamine (B1211576) and its metabolites using HPLC. Levels of inflammatory markers (e.g., TNF-α, IL-1β) can be measured by ELISA.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
Animal Model: Wistar rats or Swiss albino mice (150-200g).
Experimental Groups:
-
Group 1: Control (vehicle)
-
Group 2: Carrageenan + vehicle
-
Group 3: Carrageenan + this compound (low dose)
-
Group 4: Carrageenan + this compound (high dose)
-
Group 5: Carrageenan + Positive control (e.g., Indomethacin 10 mg/kg)
Protocol:
-
Drug Administration: Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inflammation Inhibition: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
-
Histopathological and Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be collected for histological examination and measurement of inflammatory mediators like TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2).
Anticancer Activity: Xenograft Tumor Model
This protocol outlines a general approach for evaluating the in vivo anticancer efficacy of a test compound.
Objective: To determine the antitumor activity of this compound in a human cancer xenograft model.
Animal Model: Athymic nude mice (6-8 weeks old).
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (standard chemotherapeutic agent relevant to the cancer cell line)
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer). Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.
-
Drug Administration: Administer this compound at predetermined doses and schedule (e.g., daily oral gavage or intraperitoneal injection for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitoring of Toxicity: Monitor body weight and observe for any clinical signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and Western blot analysis to investigate the mechanism of action.
Acute Toxicity Study
Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of this compound.
Animal Model: Swiss albino mice (both sexes).
Protocol: (Based on OECD Guideline 423)
-
Dosing: Administer single escalating doses of this compound (e.g., 50, 100, 500, 1000, 2000 mg/kg) orally or intraperitoneally to different groups of mice (n=3-5 per group). A control group receives the vehicle.
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), and body weight changes for 14 days.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
Histopathology: Collect major organs (liver, kidney, heart, lung, spleen) for histopathological examination to identify any treatment-related changes.
-
Biochemical Analysis: Collect blood at the time of necropsy for serum biochemical analysis to assess liver (ALT, AST) and kidney (BUN, creatinine) function.
Visualization of Signaling Pathways and Workflows
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of Peucedanocoumarins
Caption: Proposed anti-inflammatory mechanism of this compound.
Diagram 2: Proposed Anticancer Signaling Pathway of Peucedanocoumarins
Caption: Proposed anticancer mechanisms of this compound.
Diagram 3: General Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy assessment.
Diagram 4: Logical Flow for Toxicity Assessment
Caption: Workflow for acute toxicity evaluation.
References
Investigating the Mechanism of Action of Peucedanocoumarin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Peucedanocoumarin I, a natural compound with potential therapeutic applications. The following sections detail the key signaling pathways implicated in its bioactivity and provide step-by-step protocols for essential in vitro experiments.
Introduction to this compound
This compound belongs to the coumarin (B35378) family, a class of natural compounds widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. While extensive research has been conducted on related compounds such as Peucedanocoumarin III and IV, detailed mechanistic studies on this compound are emerging. This document outlines the primary investigative techniques to elucidate its mechanism of action, focusing on its anti-inflammatory properties. The key signaling pathways often modulated by coumarins, and therefore central to this investigation, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Key Signaling Pathways
The anti-inflammatory effects of many coumarins are attributed to their ability to modulate key signaling cascades that regulate the expression of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation.[1] LPS stimulation can activate these kinases through phosphorylation. Activated MAPKs, in turn, can activate transcription factors, such as AP-1, which cooperate with NF-κB to induce the expression of inflammatory mediators. Investigation into the effect of this compound on the phosphorylation status of p38, JNK, and ERK is essential to understand its anti-inflammatory mechanism.
References
Methods for Assessing the Cytotoxicity of Peucedanocoumarin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanocoumarin I is a natural compound belonging to the coumarin (B35378) family, a class of substances known for their diverse pharmacological activities. Preliminary studies on various coumarins have suggested potential cytotoxic effects against cancer cell lines, making them interesting candidates for novel anticancer drug development. Assessing the cytotoxicity of this compound is a critical first step in its evaluation as a potential therapeutic agent. This document provides detailed application notes and protocols for the systematic evaluation of the cytotoxic properties of this compound.
These guidelines will enable researchers to:
-
Determine the concentration-dependent cytotoxic effects of this compound on various cell lines.
-
Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
-
Investigate the potential signaling pathways involved in this compound-induced cytotoxicity.
Data Presentation
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. All quantitative data from the described assays should be summarized in structured tables.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{[Calculated Value]} |
| 1 | 85.2 ± 5.1 | ||
| 10 | 62.7 ± 3.9 | ||
| 50 | 48.9 ± 4.2 | ||
| 100 | 21.3 ± 3.5 | ||
| A549 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{[Calculated Value]} |
| 1 | 91.3 ± 4.8 | ||
| 10 | 75.4 ± 5.5 | ||
| 50 | 55.1 ± 4.7 | ||
| 100 | 30.8 ± 4.1 | ||
| HEK293 | 0 (Control) | 100 ± 3.8 | \multirow{5}{*}{>100} |
| 1 | 98.1 ± 3.2 | ||
| 10 | 95.6 ± 4.0 | ||
| 50 | 92.3 ± 3.7 | ||
| 100 | 88.5 ± 4.3 |
Table 2: Apoptosis vs. Necrosis Determination by Annexin V/PI Staining
| Cell Line | Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (IC50) | 45.3 ± 3.5 | 35.8 ± 2.9 | 15.1 ± 2.2 | 3.8 ± 1.1 | |
| A549 | Control | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.2 ± 0.4 | 0.6 ± 0.3 |
| This compound (IC50) | 50.2 ± 4.1 | 30.4 ± 3.3 | 16.5 ± 2.8 | 2.9 ± 0.9 |
Table 3: Membrane Integrity Assessment by LDH Release Assay
| Cell Line | Treatment | % Cytotoxicity (LDH Release) (Mean ± SD) |
| MCF-7 | Control (Spontaneous LDH Release) | 5.2 ± 1.5 |
| This compound (IC50) | 38.7 ± 4.2 | |
| Maximum LDH Release (Lysis Control) | 100 | |
| A549 | Control (Spontaneous LDH Release) | 6.1 ± 1.8 |
| This compound (IC50) | 33.5 ± 3.9 | |
| Maximum LDH Release (Lysis Control) | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
Application Notes and Protocols: Evaluating the Anti-inflammatory Effects of Peucedanocoumarin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including cardiovascular disease, arthritis, and neurodegenerative disorders. Peucedanocoumarin I, a natural compound belonging to the coumarin (B35378) class, has been identified as a potential anti-inflammatory agent. Coumarins, in general, have been shown to possess anti-inflammatory properties, making this compound a person of interest for therapeutic development. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound, focusing on in vitro methodologies using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The protocols outlined herein will enable researchers to assess the compound's efficacy in modulating key inflammatory pathways and mediators.
Core Experimental Protocols
The following protocols are designed to provide a comprehensive in vitro assessment of the anti-inflammatory properties of this compound. The murine macrophage cell line RAW 264.7 is used as a model system, as it reliably mimics the inflammatory response of primary macrophages upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be passaged every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO, not exceeding 0.1%) should be included.
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[1]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a crucial role in the inflammatory cascade.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for Key Inflammatory Proteins
This technique is used to determine the effect of this compound on the protein expression levels of key inflammatory mediators and signaling molecules.
-
Proteins of Interest:
-
iNOS (inducible Nitric Oxide Synthase)
-
COX-2 (Cyclooxygenase-2)
-
Phosphorylated and total forms of NF-κB p65, IκBα, ERK1/2, JNK, and p38 MAPK.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.4 ± 5.7 |
| 100 | 75.2 ± 6.3 |
*Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 3.9 |
| LPS + this compound (10 µM) | 30.5 ± 2.8 |
| LPS + this compound (25 µM) | 18.2 ± 2.1 |
| LPS + this compound (50 µM) | 9.7 ± 1.5 |
*Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 8.7 | 35.1 ± 6.4 | 20.5 ± 4.1 |
| LPS (1 µg/mL) | 2580.4 ± 150.2 | 1850.7 ± 120.9 | 980.3 ± 95.6 |
| LPS + this compound (25 µM) | 1345.6 ± 110.8 | 975.4 ± 88.2 | 510.7 ± 60.3 |
| LPS + this compound (50 µM) | 780.9 ± 95.3 | 560.1 ± 70.5 | 295.8 ± 45.1 |
*Data are presented as mean ± SD (n=3).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the general experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Key inflammatory signaling pathways targeted by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peucedanocoumarin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Peucedanocoumarin I synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material for the synthesis of related pyranocoumarins is umbelliferone. The synthesis of this compound likely proceeds through a multi-step process involving the elaboration of the pyran ring and subsequent esterifications at the 3' and 4' positions.
Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?
The synthesis of angular pyranocoumarins like this compound is often challenging, contributing to low overall yields. Key difficulties include:
-
Multi-step Synthesis: The overall yield is a product of the yields of individual steps, and losses can accumulate. For a related compound, Peucedanocoumarin III, a five-step synthesis resulted in a very low overall yield of 1.6%.[1]
-
Stereocontrol: The molecule has two chiral centers at the 3' and 4' positions of the dihydropyran ring. Achieving the desired stereochemistry (3'S, 4'R) can be difficult and may require stereoselective reagents or chiral chromatography for separation of diastereomers, which can significantly reduce the yield.
-
Side Reactions: Each step of the synthesis is susceptible to side reactions, such as incomplete reactions, over-reaction, or the formation of undesired constitutional isomers.
-
Purification: The purification of intermediates and the final product can be challenging due to similar polarities of byproducts and stereoisomers, leading to losses during chromatographic separation.
Q3: Are there any alternative strategies to improve the overall yield?
Yes, several strategies can be considered:
-
Route Optimization: Investigating alternative synthetic routes that involve fewer steps or higher-yielding reactions can be beneficial.
-
Catalyst Screening: For steps involving catalysis, screening a variety of catalysts can identify more efficient options.
-
Protecting Group Strategy: A well-designed protecting group strategy can prevent unwanted side reactions on other functional groups in the molecule.
-
Byproduct Valorization: In some cases, a major byproduct can be utilized as a starting material for the synthesis of other valuable compounds. For instance, a byproduct in the synthesis of Peucedanocoumarin III was used to synthesize Peucedanocoumarin IV, with a significantly improved overall yield of 14%.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the initial pyran ring formation (Diels-Alder or similar cycloaddition) | 1. Low reactivity of the starting materials. 2. Unfavorable reaction equilibrium. 3. Ineffective catalyst. 4. Inappropriate solvent or temperature. | 1. Use a more activated diene or dienophile. 2. Remove a byproduct (e.g., water) to drive the reaction forward. 3. Screen different Lewis acid or organocatalysts. 4. Optimize solvent polarity and reaction temperature. Monitor the reaction by TLC to avoid decomposition. |
| Formation of multiple stereoisomers | 1. Non-stereoselective reaction conditions. 2. Racemic starting materials or reagents. | 1. Employ chiral catalysts or auxiliaries to induce stereoselectivity. 2. Use enantiomerically pure starting materials. 3. Perform diastereomeric crystallization or chiral HPLC to separate isomers. |
| Incomplete esterification at 3' and 4' positions | 1. Steric hindrance around the hydroxyl groups. 2. Insufficiently reactive acylating agent. 3. Inadequate base or catalyst. | 1. Use a more powerful acylating agent (e.g., acid chloride or anhydride (B1165640) with a catalyst like DMAP). 2. Increase the reaction temperature or time. 3. Use a stronger, non-nucleophilic base. |
| Side reactions during esterification (e.g., acylation of the coumarin (B35378) phenolic hydroxyl) | 1. The phenolic hydroxyl group is not protected. | 1. Introduce a suitable protecting group for the 7-hydroxyl group of the coumarin core before the pyran ring modifications and deprotect it in the final step. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities or stereoisomers. 2. Product instability on silica (B1680970) gel. | 1. Utilize preparative HPLC or SFC for better separation. 2. Consider using a different stationary phase for chromatography (e.g., alumina, reversed-phase silica). 3. Recrystallization from a suitable solvent system might be effective. |
Quantitative Data Summary
| Compound | Number of Steps | Overall Yield | Reference |
| Peucedanocoumarin III | 5 | 1.6% | [1] |
| Peucedanocoumarin IV | 5 | 14% | [1] |
Experimental Protocols
Based on the synthesis of related angular pyranocoumarins, a plausible, generalized experimental protocol for the key stages of this compound synthesis is outlined below. Note: These are representative procedures and may require significant optimization.
1. Synthesis of the Dihydropyranocoumarin Core (e.g., via Pechmann Condensation and subsequent reactions)
-
Reaction: Condensation of a substituted phenol (B47542) with a suitable three-carbon component to form the coumarin nucleus, followed by reactions to build the dihydropyran ring.
-
General Procedure:
-
To a solution of the appropriate phenol in a suitable solvent (e.g., toluene), add the β-ketoester and a catalytic amount of a Lewis acid (e.g., ZnCl₂, AlCl₃) or a protic acid (e.g., H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Subsequent steps to form the dihydropyran ring would involve reactions such as allylation followed by Claisen rearrangement and cyclization, or a direct cycloaddition reaction.
-
2. Diol Formation on the Pyran Ring
-
Reaction: Dihydroxylation of an olefin precursor of the pyran ring.
-
General Procedure:
-
Dissolve the olefin intermediate in a mixture of t-butanol and water.
-
Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent such as N-methylmorpholine N-oxide (NMO).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting diol by column chromatography.
-
3. Selective Esterification to Yield this compound
-
Reaction: Sequential or selective esterification of the 3' and 4'-hydroxyl groups.
-
General Procedure:
-
Dissolve the diol intermediate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).
-
Cool the mixture to 0 °C and slowly add the first acylating agent (e.g., 2-methylbutyryl chloride).
-
Allow the reaction to warm to room temperature and stir until the mono-esterification is complete (monitor by TLC).
-
Isolate the mono-esterified product.
-
Repeat the esterification procedure with the second acylating agent (e.g., acetic anhydride) and a catalyst like DMAP to obtain the final product.
-
Purify the final this compound by preparative HPLC or crystallization.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Peucedanocoumarin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Peucedanocoumarin I in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a dihydropyranocoumarin, a class of natural compounds.[1][2] Like many coumarins, it is a hydrophobic molecule, which inherently leads to poor solubility in water and aqueous buffer systems. This low solubility can be a significant hurdle in experimental assays and preclinical studies, potentially leading to inaccurate results and limiting its therapeutic development.
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
A common and effective initial approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose.[3][4] This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is minimal (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Optimize the Dilution Method: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can trigger precipitation.
-
Reduce the Final Concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try working with a lower final concentration.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a co-solvent. For a related compound, Peucedanocoumarin IV, a vehicle of DMSO, PEG400, and saline has been used successfully.
Q4: Are there more advanced methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can significantly enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: This technique involves using a mixture of water and one or more water-miscible solvents to reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of some coumarin (B35378) derivatives can be influenced by the pH of the solution. It is important to determine the pKa of your compound and its stability at different pH values before proceeding with this method.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex with a hydrophilic exterior that improves water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Surfactants: The use of surfactants to improve the dissolution of lipophilic drugs is a well-established method. Surfactants form micelles that can entrap hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
Troubleshooting Guides
Guide 1: Initial Dissolution Failure
This guide provides a step-by-step approach to address initial difficulties in dissolving this compound.
Caption: A decision tree for troubleshooting the initial dissolution of this compound in an organic solvent.
Guide 2: Precipitation Upon Dilution into Aqueous Buffer
This guide outlines steps to take when this compound precipitates out of solution during dilution.
Caption: A workflow for addressing precipitation issues when diluting a stock solution of this compound.
Data Presentation
| Solvent/System | Qualitative Solubility | Recommended Starting Concentration for Testing | Notes |
| Water | Poor | < 1 µg/mL | Expected to be very low. |
| Phosphate-Buffered Saline (PBS) | Poor | < 1 µg/mL | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | Good | 10-50 mM (for stock) | A common solvent for creating concentrated stock solutions. |
| Ethanol | Moderate to Good | 1-10 mM (for stock) | An alternative to DMSO, but may have higher cellular toxicity. |
| DMSO:PEG400:Saline (5:70:25 v/v/v) | Good | To be determined | This vehicle was effective for the related Peucedanocoumarin IV. |
| Aqueous solution with HP-β-CD | Moderate to Good | 1-20 mM HP-β-CD | The solubility of the compound will depend on the concentration of HP-β-CD. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound appears to be dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound with enhanced solubility using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10% w/v solution).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Complexation of this compound:
-
Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration.
-
Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
-
Filtration:
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
-
Quantification (Optional but Recommended):
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV, to ascertain the actual solubility enhancement.
-
Caption: A step-by-step workflow for enhancing the solubility of this compound using HP-β-CD.
References
Troubleshooting Peucedanocoumarin I instability in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Peucedanocoumarin I in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a natural product belonging to the coumarin (B35378) class of compounds. It has been isolated from plants of the Peucedanum genus. While research on this compound is not as extensive as for some of its isomers like Peucedanocoumarin III and IV, related compounds have shown potential in neurodegenerative disease research, specifically in modulating protein aggregation.
Q2: What are the known stability issues with coumarin compounds in general?
Coumarin derivatives can be susceptible to several factors that may affect their stability in experimental assays:
-
pH: The lactone ring of the coumarin core can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Many organic molecules, including coumarins, can be photosensitive and may degrade upon exposure to light.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
Q3: How should I store this compound?
To ensure the stability of this compound, it is recommended to:
-
Store the solid compound in a cool, dark, and dry place.
-
Protect stock solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Troubleshooting Guides for Common Assays
General Instability Issues
Problem: Inconsistent or non-reproducible results in my assay.
Possible Cause & Solution:
-
Degradation of this compound:
-
pH-dependent degradation: If your assay buffer is at an extreme pH, consider performing a preliminary stability test of this compound in the buffer. Use HPLC or a similar analytical technique to monitor its integrity over the time course of your experiment. If degradation is observed, adjust the buffer pH to a more neutral range if the assay allows.
-
Photodegradation: Protect your experimental setup from light, especially if the assay involves prolonged incubation times. Use amber-colored plates or cover the plates with an opaque lid.
-
Thermal degradation: Avoid exposing the compound to high temperatures for extended periods. If your assay requires elevated temperatures, minimize the incubation time as much as possible.
-
-
Poor Solubility:
-
This compound, like many coumarins, may have limited aqueous solubility. Precipitation of the compound in your assay medium can lead to inaccurate concentrations and high variability.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer, ensure thorough mixing. Visually inspect for any signs of precipitation. It may be necessary to use a small percentage of the organic solvent in your final assay volume, but be sure to include a vehicle control to account for any solvent effects.
-
Antioxidant Assays (DPPH & ABTS)
Problem: Low or no antioxidant activity observed for this compound.
Possible Cause & Solution:
-
Compound Instability: The radical species in these assays can potentially degrade the test compound. Ensure that the incubation time is optimized and as short as possible while still allowing for a measurable reaction.
-
Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for the specific assay (typically around 517 nm for DPPH and 734 nm for ABTS).
-
Interference: Some compounds can interfere with the colorimetric readout. Run a control with this compound alone (without the radical solution) to check for any intrinsic absorbance at the measurement wavelength.
Cell-Based Assays (e.g., MTT, Cytotoxicity)
Problem: High background or unexpected results in cell viability assays.
Possible Cause & Solution:
-
Direct Reaction with Assay Reagents: Some coumarins can directly react with the MTT reagent, leading to a false positive signal for cell viability.
-
Solution: Include a control well containing the assay medium, MTT reagent, and this compound (at the highest concentration used) but without cells. Any color change in this well indicates direct interaction.
-
-
Compound Precipitation: As mentioned, poor solubility can be a major issue in cell culture media.
-
Solution: Observe the wells under a microscope to check for any precipitate. Consider using a solubilizing agent or reducing the final concentration of this compound.
-
-
Fluorescence Interference: If you are using a fluorescence-based viability assay, be aware that many coumarins are fluorescent.
-
Solution: Run a control with cells treated with this compound but without the fluorescent viability dye to measure any background fluorescence from the compound itself.
-
Data Presentation
Table 1: Solubility of Related Coumarin Compounds
| Solvent | Peucedanocoumarin III Solubility | General Coumarin Solubility | Recommended for this compound |
| DMSO | Soluble | Generally Soluble | Primary choice for stock solutions |
| Ethanol | Slightly Soluble | Generally Soluble | Good for stock solutions |
| Methanol | Slightly Soluble | Generally Soluble | Good for stock solutions |
| Chloroform | Soluble | Soluble | For non-aqueous experiments |
| Dichloromethane | Soluble | Soluble | For non-aqueous experiments |
| Ethyl Acetate | Soluble | Soluble | For non-aqueous experiments |
| Acetone | Soluble | Slightly Soluble | Use with caution, potential for reactivity |
| Water | Practically Insoluble | Practically Insoluble | Not recommended for stock solutions |
Disclaimer: Specific solubility data for this compound is limited. The recommendations are based on the known solubility of a closely related isomer, Peucedanocoumarin III, and the general solubility of coumarins. It is crucial to experimentally verify the solubility of this compound in your specific solvent and assay conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Include a control with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Remove the treatment medium and add fresh medium containing 0.5 mg/mL of MTT.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at approximately 570 nm.
-
Visualizations
Caption: A generalized experimental workflow for assays involving this compound.
Caption: A troubleshooting decision tree for this compound instability.
Technical Support Center: Optimization of HPLC Parameters for Peucedanocoumarin I Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Peucedanocoumarin I. This guide includes detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQs) format, and quantitative data to inform method development.
Experimental Protocol: Optimized HPLC Method for this compound
This protocol is based on established methods for the analysis of coumarins from Peucedanum species and is optimized for the separation of this compound.
Objective: To achieve baseline separation of this compound from other coumarins and matrix components present in Peucedanum praeruptorum extracts.
Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used and effective.[1]
-
Solvents: HPLC grade methanol (B129727) and water.
-
Mobile Phase: A mixture of methanol and water. An isocratic elution with Methanol:Water (75:25, v/v) has been shown to be effective.[1]
-
Standard: Purified this compound.
-
Sample: Extract of Peucedanum praeruptorum prepared in methanol.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 322 nm[2] |
| Injection Volume | 10 µL |
Procedure:
-
System Preparation:
-
Prepare the mobile phase by mixing HPLC grade methanol and water in the specified ratio.
-
Degas the mobile phase using sonication or an inline degasser to prevent bubble formation.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
Extract the dried and powdered plant material (e.g., roots of Peucedanum praeruptorum) with methanol.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak showing tailing?
A1: Peak tailing for coumarins can be caused by several factors:
-
Secondary Interactions: Active silanol (B1196071) groups on the silica-based C18 column can interact with polar functional groups on the coumarin (B35378) molecule, leading to tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and reduce secondary interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column inlet or degradation of the stationary phase can cause peak tailing.
-
Solution: Use a guard column to protect the analytical column. If the problem persists, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) or replace the column if it is old.
-
Q2: I am observing split peaks for this compound. What could be the reason?
A2: Peak splitting can be a frustrating issue with several potential causes:
-
Co-elution of an Isomer: Peucedanum species contain several structurally similar coumarins. It is possible that another coumarin is co-eluting with this compound. For instance, praeruptorin A and peucedanocoumarin II are isomers with very similar polarities, which can lead to poor separation on a C18 column.
-
Solution: Optimize the mobile phase composition. A slight change in the methanol/water ratio or the use of a shallow gradient elution can often resolve closely eluting peaks. You can also try a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
-
-
Blocked Column Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, leading to split peaks for all compounds in the chromatogram.
-
Solution: Reverse-flush the column to try and dislodge any particulates from the frit. If this does not resolve the issue, the column may need to be replaced.
-
Q3: My retention times for this compound are drifting. How can I stabilize them?
A3: Retention time instability can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time, indicated by a stable baseline. For reversed-phase columns, 10-20 column volumes are typically sufficient.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent component (methanol) can lead to a gradual change in retention times.
-
Solution: Prepare the mobile phase accurately and keep the solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: The column temperature has a significant effect on retention time. A lack of temperature control can cause retention times to drift.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Q4: How does the pH of the mobile phase affect the separation of this compound?
A4: While this compound itself is a neutral molecule and its retention is not directly affected by pH, the pH of the mobile phase can still influence the overall separation in a few ways:
-
Peak Shape of Acidic or Basic Interferences: If your sample contains acidic or basic compounds that co-elute with or are near this compound, adjusting the mobile phase pH can change their retention and improve the resolution. Suppressing the ionization of these interfering compounds by adjusting the pH can improve their peak shape and move them away from the this compound peak.
-
Column Stability: Most silica-based C18 columns are stable within a pH range of 2 to 8. Operating outside this range can lead to the degradation of the stationary phase and a loss of column performance.
Q5: I am not getting good resolution between this compound and other coumarins in my sample. What parameters can I adjust?
A5: Improving resolution often requires a systematic approach to optimizing your HPLC parameters:
-
Mobile Phase Strength: Decreasing the percentage of the organic solvent (methanol) in the mobile phase will increase the retention time of all compounds and can improve the separation between closely eluting peaks.
-
Column Temperature: Lowering the column temperature generally increases retention and can sometimes improve resolution for compounds with similar structures. Conversely, increasing the temperature can decrease viscosity and improve efficiency, which might also enhance separation. The optimal temperature should be determined empirically.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, a shallow gradient elution can be employed. Starting with a lower percentage of organic solvent and gradually increasing it can effectively separate complex mixtures of coumarins.
Data on the Effect of HPLC Parameters
The following tables summarize the general effects of key HPLC parameters on the separation of analytes like this compound. The exact quantitative impact will be method-dependent.
Table 1: Effect of Mobile Phase Composition (Methanol:Water) on Retention Time
| Methanol Percentage (%) | Effect on Retention Time | Rationale |
| Decrease | Increases | The mobile phase becomes more polar, leading to stronger retention of non-polar compounds on the C18 column. |
| Increase | Decreases | The mobile phase becomes less polar, leading to weaker retention and faster elution. |
Table 2: Effect of Column Temperature on HPLC Parameters
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Decreases | Reduces mobile phase viscosity and increases analyte solubility and diffusion. |
| Resolution | Can increase or decrease | Affects selectivity differently for various compounds; optimization is required. |
| Peak Shape | Generally improves | Lower viscosity leads to better mass transfer and more efficient separation. |
| Backpressure | Decreases | Reduced mobile phase viscosity lowers the system pressure. |
Table 3: Effect of Flow Rate on HPLC Parameters
| Parameter | Effect of Increasing Flow Rate | Rationale |
| Analysis Time | Decreases | Analytes are pushed through the column faster. |
| Resolution | Generally decreases | Less time for interaction between the analyte and the stationary phase. |
| Backpressure | Increases | Higher flow rate increases the pressure required to push the mobile phase through the column. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for optimizing HPLC parameters for this compound separation.
Caption: Logical workflow for the optimization of HPLC parameters for this compound separation.
References
How to minimize epimerization of Peucedanocoumarin I during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of Peucedanocoumarin I during extraction.
Understanding this compound and Epimerization
This compound is an angular dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum. Its chemical structure contains two chiral centers at the C-3' and C-4' positions, making it susceptible to epimerization—a change in the stereochemical configuration at one of these centers. This alteration can significantly impact the compound's biological activity and lead to inconsistent experimental results.
The primary mechanism of epimerization in compounds like this compound, which contains ester functionalities, is often base-catalyzed. The presence of a base can facilitate the deprotonation of the hydrogen atom at a chiral center, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the intermediate, resulting in a mixture of epimers. Factors such as high temperatures and the use of inappropriate solvents can exacerbate this process.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process that alters the three-dimensional arrangement of atoms at a single chiral center in a molecule. For this compound, which has two chiral centers, epimerization can lead to the formation of diastereomers. These diastereomers may exhibit different biological activities, potencies, and toxicological profiles. Therefore, controlling epimerization during extraction is crucial for obtaining a pure, active compound for research and drug development.
Q2: What are the main factors that can cause epimerization of this compound during extraction?
A2: The key factors that can induce epimerization include:
-
pH: Basic conditions are a primary driver of epimerization in molecules with ester groups like this compound.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization and can also accelerate degradation.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral centers.
-
Extraction Time: Prolonged exposure to harsh conditions increases the likelihood of epimerization.
-
Light: While not directly causing epimerization, exposure to light can lead to other forms of degradation of furanocoumarins.
Q3: How can I detect if epimerization has occurred in my this compound extract?
A3: Chiral High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most effective method for separating and quantifying diastereomers of this compound.[1] The use of a chiral stationary phase allows for the resolution of compounds with identical chemical formulas but different stereochemistry.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses specific issues that may arise during the extraction of this compound and provides solutions to maintain its stereochemical integrity.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound epimer and presence of other diastereomers in the final extract. | High pH during extraction due to the plant matrix or solvent impurities. | Maintain a neutral or slightly acidic pH during extraction. Use buffered solvents if necessary. Avoid strongly basic conditions. |
| High extraction temperatures. | Employ low-temperature extraction methods such as Ultrasound-Assisted Extraction (UAE) with a cooling bath or Supercritical Fluid Extraction (SFE) at mild temperatures.[2][3] | |
| Prolonged extraction times. | Optimize the extraction time to achieve a good yield without significant epimerization. Modern techniques like UAE and SFE generally require shorter extraction times. | |
| Inappropriate solvent selection. | Use solvents of appropriate polarity. Methanol (B129727) and ethanol (B145695) are often good choices for furanocoumarins.[4] The choice of solvent can impact extraction efficiency and compound stability. | |
| Degradation of this compound alongside epimerization. | Exposure to harsh conditions (high temperature, extreme pH, light). | In addition to controlling pH and temperature, protect the extraction setup from light by using amber glassware or covering the apparatus. |
| Inconsistent biological activity of different batches of extract. | Varying ratios of this compound epimers. | Standardize the extraction protocol using the recommended gentle methods and analytically verify the stereochemical purity of each batch using chiral HPLC. |
Quantitative Data Summary
The following table summarizes the impact of different extraction parameters on the yield and stability of furanocoumarins, providing a basis for selecting optimal conditions for this compound extraction.
| Parameter | Condition | Effect on Furanocoumarin Yield/Stability | Reference |
| Extraction Method | Soxhlet vs. UAE vs. MAE vs. ASE | Accelerated Solvent Extraction (ASE) with methanol at 100-130°C for 10 minutes showed the highest yield for furanocoumarins from Archangelica officinalis. UAE at 60°C and open-system MAE were comparable to Soxhlet but faster. | |
| Temperature (Pressurized Liquid Extraction) | 80°C vs. 110°C (Methanol) | For more polar furanocoumarins like xanthotoxin and angelicin, lower temperatures (80°C) were more effective, suggesting susceptibility to degradation at higher temperatures. | |
| Temperature (Ultrasound-Assisted Extraction) | 30°C to 70°C | The yield of total coumarins from Peucedanum decursivum increased with temperature up to 60°C and then decreased, indicating potential degradation at higher temperatures. | |
| Solvent Polarity | Dichloromethane vs. Methanol vs. Petroleum Ether | Dichloromethane and methanol were found to be the most suitable solvents for the extraction of various coumarins from Heracleum leskowii. Petroleum ether showed the lowest efficiency. | |
| Supercritical Fluid Extraction (SFE) | Pressure and Temperature | For coumarins from Pterocaulon polystachyum, the optimal SFE conditions were found to be 240 bar and 60°C. | |
| Modifier | The addition of ethanol as a modifier in SFE of coumarin (B35378) from Dipteryx odorata significantly increased the selectivity and yield. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for this compound
This protocol is designed to extract this compound while minimizing thermal degradation and epimerization.
Materials:
-
Dried and powdered root of Peucedanum praeruptorum
-
Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator with temperature control
-
Filtration apparatus (e.g., Büchner funnel with filter paper or centrifugation)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered Peucedanum praeruptorum root and place it in a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath filled with water and a cooling coil to maintain the temperature at or below 30°C. Sonicate for 30 minutes at a frequency of 40 kHz.
-
Separation: After sonication, filter the mixture through a Büchner funnel to separate the extract from the plant material. Alternatively, centrifuge the mixture and decant the supernatant.
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Analysis: Dissolve the dried extract in a suitable solvent for chiral HPLC analysis to determine the diastereomeric ratio of this compound.
Protocol 2: Supercritical Fluid Extraction (SFE) for this compound
SFE is a green and gentle extraction technique that can provide high selectivity.
Materials:
-
Dried and powdered root of Peucedanum praeruptorum
-
Supercritical fluid extractor
-
CO₂ (SFC grade)
-
Ethanol (as a modifier)
Procedure:
-
Sample Loading: Load 20 g of powdered Peucedanum praeruptorum root into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Set the extraction temperature to 50°C.
-
Set the extraction pressure to 250 bar.
-
Set the CO₂ flow rate to 2 L/min.
-
Introduce ethanol as a modifier at a concentration of 5% (v/v).
-
-
Extraction: Start the extraction process and collect the extract in the separator. The typical extraction time is 60-90 minutes.
-
Extract Collection: After the extraction is complete, depressurize the system and collect the precipitated extract from the separator.
-
Analysis: Prepare the extract for chiral HPLC analysis to assess the epimeric purity of this compound.
Visualizations
Signaling Pathway of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.
Experimental Workflow for Extraction and Analysis
Caption: Workflow for stereoselective extraction and analysis of this compound.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Peucedanocoumarin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to address the low in vivo bioavailability of Peucedanocoumarin I.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
While direct pharmacokinetic data for this compound is limited in publicly available literature, studies on its structural isomer, Peucedanocoumarin IV (PCiv), can provide some insight. Oral administration of PCiv in rats demonstrated a relatively low absolute bioavailability of approximately 10%.[1][2] Given the structural similarity, it is reasonable to hypothesize that this compound may also exhibit low oral bioavailability.
Q2: What are the primary factors contributing to the low bioavailability of this compound?
Based on studies of similar coumarin (B35378) compounds and general principles of pharmacokinetics, the low bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: Many coumarin derivatives are poorly soluble in water, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or intestines before it reaches systemic circulation. Studies on other pyranocoumarins suggest that metabolism can be mediated by hepatic esterases and cytochrome P450 enzymes.[3]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the gut lumen, reducing net absorption.
Q3: What are the potential metabolic pathways for this compound?
Troubleshooting Guide
Issue: Low plasma concentrations of this compound after oral administration.
This is a common challenge encountered during in vivo experiments. The following troubleshooting steps and potential solutions can help improve the systemic exposure of this compound.
Formulation and Delivery Strategies
The formulation of the administered compound plays a critical role in its absorption.
-
Problem: The compound is precipitating in the gastrointestinal tract due to low solubility.
-
Solution: Explore advanced formulation strategies to enhance solubility and dissolution rate.[4]
-
Micronization: Reducing the particle size of the drug powder increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier can improve its dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can enhance the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating this compound in nanocarriers like polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and improve its uptake.
-
Addressing First-Pass Metabolism
Extensive metabolism in the gut wall and liver is a major barrier to oral bioavailability.
-
Problem: Significant degradation of this compound before it reaches systemic circulation.
-
Solution:
-
Co-administration with Enzyme Inhibitors: While not a long-term clinical solution, for preclinical studies, co-administration with known inhibitors of relevant cytochrome P450 enzymes (if identified) can help elucidate the extent of first-pass metabolism.
-
Prodrug Approach: Chemically modifying this compound to create a prodrug can improve its physicochemical properties and protect it from premature metabolism. The prodrug is then converted to the active compound in vivo.
-
Alternative Routes of Administration: For initial efficacy studies, bypassing the first-pass effect through intravenous (IV) or intraperitoneal (IP) administration can be considered.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Peucedanocoumarin IV (PCiv) in rats, which may serve as a reference for studies on this compound.
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated, but plasma levels decline rapidly. | Relatively low |
| T½ (Half-life) | ~97 minutes | ~97 minutes |
| Bioavailability | - | ~10% |
Data sourced from studies on Peucedanocoumarin IV in rats.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol outlines a general method for preparing a SEDDS to improve the oral bioavailability of this compound.
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Preparation of SEDDS Formulation:
-
Accurately weigh the chosen oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture in a water bath at 40-50°C and vortex until a clear, homogenous solution is formed.
-
Dissolve this compound in the mixture with continuous stirring.
-
-
Characterization of SEDDS:
-
Visually assess the self-emulsification process by adding the formulation to water under gentle agitation.
-
Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.
-
Determine the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical workflow for assessing the pharmacokinetics of a novel this compound formulation.
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice. .
-
-
Drug Administration:
-
For oral administration, deliver the this compound formulation (e.g., SEDDS) via oral gavage.
-
For intravenous administration, dissolve the compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), T½, and oral bioavailability.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel formulation to enhance the bioavailability of this compound.
Caption: Potential barriers to the oral bioavailability of this compound.
References
- 1. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Peucedanocoumarin Analogs
Disclaimer: Information regarding Peucedanocoumarin I is exceptionally limited in scientific literature. This technical support center provides information based on its well-studied structural analogs, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCIV), which are known for their therapeutic potential in neurodegenerative diseases. The strategies and protocols described herein are based on research conducted on these analogs and general principles of small molecule drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of Peucedanocoumarin III and IV?
A1: The primary therapeutic action of Peucedanocoumarin III and IV is the inhibition and disaggregation of α-synuclein fibrils.[1][2][3] This protein's aggregation is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[3] PCIII and PCIV have been shown to facilitate the clearance of these protein aggregates and protect neuronal cells from their toxic effects.[1]
Q2: Are there any known off-target effects for Peucedanocoumarin III or IV?
A2: Currently, there is no specific, publicly available data from comprehensive off-target screening studies, such as broad kinase inhibitor panels or safety pharmacology assessments for Peucedanocoumarin III or IV. However, like most small molecules, they have the potential to interact with unintended targets. General side effects reported for some coumarin (B35378) derivatives include hepatotoxicity, nausea, and diarrhea. It is crucial for researchers to empirically determine the off-target profile of these specific compounds in their experimental systems.
Q3: What are the initial steps to investigate potential off-target effects of Peucedanocoumarin III or IV?
A3: A tiered approach is recommended. Initially, in silico predictions can be used to identify potential off-target interactions. Subsequently, broad-spectrum experimental screening, such as kinase profiling and receptor binding assays, can provide empirical data on off-target binding. Finally, cell-based assays, like the Cellular Thermal Shift Assay (CETSA), can confirm target engagement and off-target binding within a cellular context.
Q4: How can the specificity of Peucedanocoumarin III and IV be improved?
A4: Improving specificity can be approached through two main strategies:
-
Structural Modification: Medicinal chemistry efforts can be employed to synthesize new analogs of PCIII and PCIV. Structure-activity relationship (SAR) studies can help identify modifications that enhance binding to α-synuclein while reducing interactions with off-targets.
-
Targeted Delivery: Encapsulating the compounds in nanoformulations, such as liposomes or nanoparticles, can help direct them to the desired site of action, thereby reducing systemic exposure and the likelihood of off-target interactions.
Q5: What are the key differences between Peucedanocoumarin III and IV?
A5: Peucedanocoumarin III and IV are structural isomers. While both show comparable efficacy in inhibiting α-synuclein aggregation, Peucedanocoumarin IV has been reported to have a higher synthetic yield and better brain penetration compared to Peucedanocoumarin III, making it a potentially more viable therapeutic candidate.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes or Toxicity
Problem: Observation of cellular toxicity or unexpected biological effects at concentrations effective for α-synuclein aggregation inhibition.
Potential Cause: Off-target interactions of the Peucedanocoumarin compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Guide 2: Poor Efficacy or Inconsistent Results in Aggregation Assays
Problem: Lack of significant inhibition of α-synuclein aggregation or high variability in experimental replicates.
Potential Cause: Issues with compound stability, solubility, or the aggregation assay setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for α-synuclein aggregation assays.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Peucedanocoumarin Analogs
| Compound | Assay | Target/Model | Efficacy Metric | Value | Reference |
| Peucedanocoumarin IV | Cytotoxicity Protection | β23-expressing SH-SY5Y cells | EC50 | 0.204 µM | |
| Peucedanocoumarin III | Cytotoxicity Protection | β23-expressing SH-SY5Y cells | EC50 | 0.318 µM | |
| Peucedanocoumarin IV | Cytotoxicity | SH-SY5Y cells | No obvious cytotoxicity | Up to 4 µM | |
| Peucedanocoumarin III | Cytotoxicity | SH-SY5Y cells | No obvious cytotoxicity | Up to 4 µM |
Table 2: Pharmacokinetic Parameters of Peucedanocoumarin IV (Oral Administration in Rats)
| Parameter | Value | Reference |
| Half-life (t½) | ~97 min | |
| Bioavailability (F) | ~10% | |
| Brain-to-Plasma Ratio | 6.4 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
Objective: To monitor the kinetics of α-synuclein fibril formation in the presence and absence of Peucedanocoumarin analogs.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator set to 37°C
Procedure:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered water.
-
Prepare the α-synuclein monomer solution in PBS to the desired final concentration (e.g., 50-100 µM).
-
In each well of the 96-well plate, combine the α-synuclein solution, ThT (final concentration of 10-25 µM), and the Peucedanocoumarin analog at various concentrations (or vehicle control, e.g., DMSO).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. Inhibition is determined by a decrease in the fluorescence plateau and an increase in the lag phase compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the engagement of Peucedanocoumarin analogs with their intended target (and potential off-targets) in a cellular environment.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Peucedanocoumarin analog
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein(s)
-
Western blotting equipment and reagents
-
Thermal cycler or heating block
Procedure:
-
Treat cultured cells with the Peucedanocoumarin analog or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A shift in the melting curve (the temperature at which the protein denatures and precipitates) to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Kinase Profiling
Objective: To screen for off-target interactions of Peucedanocoumarin analogs against a broad panel of kinases.
Note: This is typically performed as a service by specialized companies. The general principle is outlined below.
General Procedure (Radiometric Assay):
-
A large panel of purified kinases is used.
-
The Peucedanocoumarin analog is incubated with each kinase, a specific substrate for that kinase, and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
The kinase reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the amount of radiolabeled phosphate (B84403) transferred to the substrate is quantified.
-
A reduction in phosphate transfer in the presence of the compound indicates inhibition of the kinase.
-
Results are typically reported as percent inhibition at a single concentration, and IC₅₀ values can be determined for significant "hits".
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for Peucedanocoumarin III/IV.
References
Improving the accuracy of Peucedanocoumarin I quantification in complex mixtures
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to improve the accuracy of Peucedanocoumarin I quantification in complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Q1: My this compound peak is showing poor resolution or co-eluting with other compounds. How can I improve chromatographic separation?
A: Poor resolution is a common challenge due to the presence of structurally similar coumarins in complex matrices like plant extracts.[1] To improve separation, consider the following strategies:
-
Optimize the Mobile Phase Gradient: A shallower gradient provides more time for compounds with similar retention times to separate. Experiment with different starting and ending concentrations of your organic solvent (e.g., acetonitrile (B52724) or methanol) in water.
-
Adjust the Mobile Phase Additive: Adding a small amount of acid (e.g., 0.1% formic acid or 0.01% acetic acid) to the mobile phase can improve peak shape and resolution for coumarins by ensuring consistent ionization.[2]
-
Change the HPLC Column:
-
Stationary Phase: If you are using a standard C18 column, consider switching to a different chemistry, such as a Phenyl-Hexyl or a C8 column, which can offer different selectivity.
-
Particle Size: Columns with smaller particle sizes (e.g., <3 µm) provide higher efficiency and better resolution, though they may require a UHPLC system capable of handling higher backpressures.
-
-
Modify Flow Rate and Temperature: Lowering the flow rate can increase separation efficiency. Adjusting the column temperature can also alter selectivity and improve peak shape.
Q2: I'm observing inconsistent and non-reproducible quantification results with LC-MS. Could this be a matrix effect?
A: Yes, inconsistent results in LC-MS analysis are frequently caused by matrix effects. Matrix effects occur when co-eluting molecules from the sample matrix (e.g., phospholipids, salts, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[3][4] This can severely impact accuracy and reproducibility.
To diagnose matrix effects:
-
Post-Column Infusion: Infuse a constant concentration of this compound standard into the MS while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement.
-
Compare Calibration Curves: Prepare two sets of calibration curves: one in a pure solvent and another in a blank matrix extract (matrix-matched). A significant difference (>15-20%) in the slopes of the two curves confirms the presence of matrix effects.[5]
To mitigate matrix effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
-
Use Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank matrix that is as close as possible to your actual samples. This ensures that the standards and samples are affected by the matrix in the same way.
-
Utilize an Internal Standard (IS): The ideal solution is to use a stable isotope-labeled (SIL) version of this compound as an internal standard. If a SIL-IS is unavailable, use a structural analog that has similar chromatographic behavior and ionization efficiency. The IS helps to correct for variations in both sample processing and matrix effects.
Q3: My sample recovery is low after extraction. What are the best extraction and sample preparation methods for this compound?
A: Low recovery is often due to inefficient extraction or analyte degradation. This compound is a moderately polar compound, and the choice of solvent and extraction technique is critical.
-
Solvent Selection: Methanol and acetonitrile are effective solvents for extracting coumarins. Using a mixture, such as methanol/water (e.g., 60-80%), can enhance extraction efficiency.
-
Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
-
Sample Preparation for Biological Matrices (e.g., plasma):
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (typically acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). It can provide a cleaner extract than PPT.
-
Q4: I suspect my analyte is degrading during sample preparation or storage. How can I assess and improve the stability of this compound?
A: Coumarins can be susceptible to degradation from heat, light, and extreme pH. It is crucial to evaluate stability to ensure accurate results.
-
Stability Assessment:
-
Freeze-Thaw Stability: Analyze a sample after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Leave a sample at room temperature for a period that mimics the sample preparation time (e.g., 4-24 hours) before analysis.
-
Long-Term Stability: Store samples at a specified temperature (e.g., -80°C) and analyze them at different time points (e.g., 1, 3, 6 months) to determine how long they can be stored without significant degradation.
-
-
Improving Stability:
-
Temperature: Store stock solutions and biological samples at -20°C or, preferably, -80°C. Perform all sample preparation steps on ice when possible.
-
Light: Protect samples and standards from direct light by using amber vials or covering tubes with aluminum foil.
-
pH: Maintain a neutral or slightly acidic pH, as alkaline conditions can sometimes cause degradation of coumarin (B35378) structures.
-
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application and instrumentation.
Protocol 1: Extraction of this compound from Plant Material
-
Homogenization: Weigh 0.2 g of dried, powdered plant material.
-
Extraction: Add 5 mL of 80% methanol. Vortex thoroughly.
-
Ultrasound Treatment: Place the sample in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. For exhaustive extraction, repeat the process two more times and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC-DAD Quantification Method
This protocol provides a starting point for developing a quantitative HPLC method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10-20% B, increase to 90% B over 20-30 min |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp. | 25 - 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Monitor at 321 nm for quantification |
| Standard Curve | Prepare standards (e.g., 1-200 µg/mL) in the mobile phase or blank matrix. Linearity (R²) should be >0.99. |
Protocol 3: LC-MS/MS Quantification Method for Biological Samples
This method is suitable for quantifying low concentrations of this compound in complex biological matrices like plasma.
| Parameter | Recommended Condition |
| LC System | UHPLC system for optimal resolution |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| MRM Transitions | Precursor ion (e.g., [M+H]⁺) and product ions must be determined by infusing a pure standard. |
| Sample Prep | Protein Precipitation: Add 3 parts cold acetonitrile with internal standard to 1 part plasma. Vortex, incubate at -20°C for 30 min, then centrifuge at >12,000 rpm for 10 min. Transfer supernatant for analysis. |
| Calibration | Use matrix-matched standards with an appropriate internal standard. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a structurally related compound, Peucedanocoumarin IV, which can serve as a useful reference for method development.
| Parameter | Value (for Peucedanocoumarin IV in rats) |
| Administration | Oral |
| Half-life (t½) | ~97 minutes |
| Bioavailability | ~10% |
| Brain-to-Plasma Ratio | 6.4 |
| HPLC Calibration Range | 20–10,000 ng/mL (R² = 0.9978) |
Visual Diagrams
Experimental & Troubleshooting Workflows
Caption: General workflow for this compound quantification.
Caption: Logic diagram for troubleshooting poor peak resolution.
Caption: Workflow for addressing matrix effects in LC-MS analysis.
References
- 1. HPLC Analysis of the Main Furanocoumarins from Peucedanum palustre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in LC-MS analysis of Peucedanocoumarin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Peucedanocoumarin I.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect the analysis of this compound?
A1: The matrix effect in LC-MS analysis refers to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These interfering components can be endogenous to the sample (e.g., lipids, proteins from biological samples) or introduced during sample preparation.[3] The result is either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can lead to inaccurate and unreliable quantification.[1][4] In the analysis of this compound from complex matrices like herbal extracts or biological fluids, matrix effects are a significant challenge that can compromise data quality.
Q2: How can I identify if my this compound analysis is suffering from matrix effects?
A2: Several methods can be employed to detect the presence of matrix effects. A common qualitative method is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank sample extract onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same amount of this compound after the extraction process. A significant difference between the two signals confirms the presence of matrix effects.
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A3: A multi-pronged approach is often the most effective way to combat matrix effects. This includes:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are commonly used. For complex matrices, a combination of these techniques may be necessary to achieve a sufficiently clean extract.
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase to improve resolution.
-
Use of Internal Standards: A suitable internal standard (IS), ideally a stable isotope-labeled version of this compound, can compensate for matrix effects. The IS is added to the sample at the beginning of the sample preparation process and should experience the same matrix effects as the analyte, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for poor reproducibility in this compound analysis.
Issue 2: Weak signal intensity for this compound.
Low signal intensity can be a result of ion suppression, a common matrix effect.
Caption: Workflow for addressing weak signal intensity of this compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Standard Solution: Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (that does not contain this compound) using your established sample preparation protocol.
-
Spike Blank Matrix Extract: Spike a known volume of the blank matrix extract with the this compound standard solution to achieve the same final concentration as the standard solution.
-
Analyze Samples: Analyze both the standard solution and the spiked matrix extract by LC-MS under the same conditions.
-
Calculate Matrix Effect: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Standard Solution) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Herbal Extracts
Note: This is a general protocol and should be optimized for your specific matrix and application.
-
Sample Pre-treatment: Dilute the herbal extract with an appropriate solvent to reduce viscosity and ensure compatibility with the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on Matrix Effect for this compound
| Sample Preparation Method | Mean Matrix Effect (%) [± SD] | Analyte Recovery (%) [± SD] |
| Protein Precipitation (PPT) | 45 [± 8.2] | 92 [± 5.1] |
| Liquid-Liquid Extraction (LLE) | 82 [± 4.5] | 75 [± 6.8] |
| Solid-Phase Extraction (SPE) | 95 [± 3.1] | 88 [± 4.3] |
Note: These are example data and actual results will vary depending on the matrix and specific experimental conditions.
Table 2: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy (eV) | To be optimized |
This technical support guide provides a starting point for addressing matrix effects in the LC-MS analysis of this compound. For further assistance, please consult relevant scientific literature and application notes.
References
Technical Support Center: Optimizing Cell Culture Conditions for Peucedanocoumarin I Treatment
Disclaimer: Scientific literature specifically detailing the biological activities and cell culture applications of Peucedanocoumarin I is limited. The information provided in this technical support center is based on studies of closely related peucedanocoumarins and the broader family of coumarin (B35378) compounds. Researchers should use this guide as a starting point and perform their own optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: this compound is a dihydropyranocoumarin isolated from the root of Peucedanum praeruptorum[1][2]. Like many coumarins, it is expected to have low solubility in aqueous solutions.[3][4][5]
-
Dissolving: It is recommended to first dissolve this compound in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Storage: Store the powdered compound at -20°C. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: What is the recommended starting concentration for this compound in cell culture?
A: The optimal concentration will be cell-line specific. Based on data from other coumarin derivatives, a wide range of effective concentrations has been reported. It is advisable to perform a dose-response experiment starting from a low micromolar range (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the IC50 value for your specific cell line.
Q3: What are the known biological activities of peucedanocoumarins?
A: While specific data for this compound is scarce, related peucedanocoumarins and other coumarins have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Key reported mechanisms include:
-
Anti-inflammatory: Inhibition of the NF-κB and STAT3 signaling pathways.
-
Anti-cancer: Induction of apoptosis through the mitochondrial-mediated pathway, involving the activation of caspases.
Q4: How can I minimize solvent toxicity in my experiments?
A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest dose of this compound) in your experimental setup to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in culture medium. | Poor aqueous solubility of this compound. | Ensure the DMSO stock is thoroughly mixed into the medium. Prepare working solutions by diluting the stock in pre-warmed medium and vortexing gently. If precipitation persists, consider lowering the final concentration or exploring the use of solubilizing agents like β-cyclodextrin. |
| High variability between replicate wells. | Inconsistent cell seeding, uneven compound distribution, or compound precipitation. | Ensure a homogenous single-cell suspension before seeding. When adding the compound, gently mix the plate to ensure even distribution. Visually inspect wells for any signs of precipitation. |
| Vehicle control shows significant cell death. | The cell line is sensitive to the solvent (DMSO). | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all wells is below this threshold. |
| Unexpectedly high cytotoxicity observed. | Cell line is highly sensitive, or the compound has degraded. | Verify the dilutions and calculations. Use a fresh aliquot of the stock solution. Consider testing the compound on a different cell line with a known resistance profile to similar compounds for comparison. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various coumarin derivatives in different cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.
| Compound Type | Cell Line | Cell Type | IC50 (µM) |
| Coumarin-cinnamic acid hybrid | HL60 | Human Leukemia | 8.09 |
| Coumarin-cinnamic acid hybrid | MCF-7 | Human Breast Cancer | 3.26 |
| Coumarin-cinnamic acid hybrid | A549 | Human Lung Cancer | 9.34 |
| Coumarin derivative | PC-3 | Human Prostate Cancer | 3.56 |
| Coumarin derivative | MDA-MB-231 | Human Breast Cancer | 8.5 |
| Fluorinated coumarin | MCF-7 | Human Breast Cancer | 7.90 (µg/mL) |
| 8-Isopentenyloxy coumarin | PC-3 | Human Prostate Cancer | 29.73 (µg/mL at 24h) |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a method for determining the cytotoxic effects of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound DMSO stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
Procedure:
-
Culture and treat cells with this compound at the desired concentration and time.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential (MMP) Assay
This protocol assesses changes in MMP using the fluorescent dye JC-1.
Materials:
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat cells with this compound. Include a positive control for MMP loss (e.g., CCCP).
-
Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
-
The ratio of red to green fluorescence is used to quantify the change in MMP.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Generalized coumarin-induced apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Efficacy of Peucedanocoumarins and Other Coumarin Derivatives: A Comparative Guide
A comprehensive analysis of the therapeutic potential of coumarin (B35378) derivatives, with a special focus on peucedanocoumarins, reveals significant anti-inflammatory and neuroprotective properties. While a direct comparative analysis of Peucedanocoumarin I is precluded by the current absence of published biological activity data, this guide provides a detailed comparison of other notable coumarin derivatives, supported by experimental findings.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, experimental protocols, and the underlying signaling pathways associated with the efficacy of various coumarins.
Comparative Efficacy of Coumarin Derivatives
Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] Within this class, pyranocoumarins, such as those isolated from Peucedanum praeruptorum, have demonstrated notable therapeutic potential.[3]
Anti-Inflammatory Activity
The anti-inflammatory effects of several coumarin derivatives have been evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Compound | Concentration | Nitric Oxide (NO) Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |
| Praeruptorin C | 50 µM | ~40% | ~35% | ~30% | [3] |
| Praeruptorin D | 50 µM | ~65% | ~60% | ~55% | [3] |
| Praeruptorin E | 50 µM | ~70% | ~65% | ~60% | |
| Coumarin | 10 µM | Significant | Significant | Significant | |
| Indonesian Cassia Extract | 10 µg/ml | Significant | Significant | Significant |
Note: The data for Praeruptorins C, D, and E is estimated from graphical representations in the cited literature. "Significant" indicates a statistically significant reduction was reported without specifying the exact percentage.
Neuroprotective Activity: Inhibition of α-Synuclein Aggregation
In the context of neurodegenerative diseases like Parkinson's, the inhibition of α-synuclein aggregation is a key therapeutic strategy. The efficacy of Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv) has been directly compared in this regard.
| Compound | Assay | Median Effective Concentration (EC50) | Key Findings | Reference |
| Peucedanocoumarin IV (PCiv) | β23-induced cytotoxicity | 0.204 µM | More potent cytoprotective function than PCiii. | |
| Peucedanocoumarin III (PCiii) | β23-induced cytotoxicity | 0.318 µM | Effective in suppressing amyloid-induced cytotoxicity. | |
| Peucedanocoumarin IV (PCiv) | In vitro α-synuclein aggregation | Not specified | Similar extent of inhibition to PCiii. | |
| Peucedanocoumarin III (PCiii) | In vitro α-synuclein aggregation | Not specified | Robustly blocked aggregation. |
Experimental Protocols
Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages
Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
In Vitro α-Synuclein Aggregation Assay
Protein Preparation: Recombinant human α-synuclein is purified and monomerized by size-exclusion chromatography.
Aggregation Assay: Monomeric α-synuclein (e.g., 70 µM) is incubated in phosphate-buffered saline (PBS) at 37°C with continuous agitation in the presence or absence of test compounds. The aggregation process is monitored by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.
Thioflavin T (ThT) Fluorescence Measurement: At various time points, aliquots of the reaction mixture are added to a solution containing ThT. The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively. An increase in ThT fluorescence indicates the formation of α-synuclein fibrils.
Western Blot Analysis: The aggregation of α-synuclein can also be visualized by Western blotting. Samples from the aggregation assay are run on an SDS-PAGE gel and transferred to a PVDF membrane. The membrane is then probed with an antibody specific for α-synuclein to detect monomeric and aggregated forms of the protein.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many coumarin derivatives are mediated through the inhibition of the NF-κB and STAT3 signaling pathways, which are key regulators of inflammatory gene expression.
References
- 1. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Peucedanocoumarin I: Unveiling the Correlation Between Benchtop Assays and In Vivo Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of coumarin (B35378) derivatives has garnered significant interest in the scientific community, with Peucedanocoumarin I being a molecule of emerging focus. Understanding the translation of its biological activity from controlled laboratory settings (in vitro) to complex living organisms (in vivo) is paramount for its development as a potential therapeutic agent. This guide provides a comparative overview of the available data on this compound and its structurally related analogue, Peucedanocoumarin IV, to illuminate the current landscape of their in vitro-in vivo correlation.
At a Glance: Comparative Efficacy of Peucedanocoumarins
While extensive research has been conducted on Peucedanocoumarin IV, there is a notable scarcity of publicly available quantitative data on the specific in vitro and in vivo activities of this compound. The following tables summarize the current knowledge on Peucedanocoumarin IV, which serves as a valuable comparator due to its structural similarity and well-documented neuroprotective properties.
Table 1: In Vitro Activity of Peucedanocoumarin IV
| Assay Type | Cell Line | Endpoint | Result (EC50/IC50) |
| Cytoprotection against β-amyloid mimic (β23) induced toxicity | SH-SY5Y | Cell Viability | 0.204 µM[1] |
| Inhibition of α-synuclein aggregation | - | Fibril Formation | Substantial diminishment at 50 µM |
Table 2: In Vivo Profile of Peucedanocoumarin IV
| Animal Model | Administration Route | Efficacy/Endpoint | Key Findings |
| Parkinson's Disease Mouse Model (α-synucleinopathy) | Oral (diet) | Rescue of motor dysfunction, prevention of dopaminergic neuron loss, suppression of α-synuclein aggregation | Almost complete rescue of motor dysfunctions[2] |
| Rat (Pharmacokinetics) | Oral | Bioavailability, Half-life, Brain Penetration | ~10% bioavailability, ~97-minute half-life, 6.4 brain-to-plasma concentration ratio[2][3] |
Delving into the Mechanisms: Signaling Pathways and Experimental Insights
Peucedanocoumarin IV has been shown to exert its neuroprotective effects by targeting pathways implicated in neurodegenerative diseases, particularly those involving protein aggregation.
Neuroprotective Signaling of Peucedanocoumarin IV
The diagram below illustrates the proposed mechanism of action for Peucedanocoumarin IV in the context of α-synucleinopathy, a hallmark of Parkinson's disease.
Experimental Corner: A Look at the Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the key experimental protocols employed in the cited studies on Peucedanocoumarin IV.
In Vitro Cytoprotection Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Toxicity: Transfection with a tetracycline-inducible vector expressing the β-amyloid mimic, β23.
-
Treatment: Cells were treated with varying concentrations of Peucedanocoumarin IV.
-
Endpoint Measurement: Cell viability was assessed using the trypan blue exclusion assay. The half-maximal effective concentration (EC50) was calculated to determine the cytoprotective potency of the compound.[1]
In Vivo Parkinson's Disease Model
-
Animal Model: Mice with induced α-synucleinopathy through a combinatorial co-injection of α-synuclein preformed fibrils and a recombinant adeno-associated virus expressing α-synuclein.
-
Treatment: Peucedanocoumarin IV was administered through the diet.
-
Behavioral Assessment: Motor function was evaluated using standardized behavioral tests.
-
Histological Analysis: Post-mortem brain tissue was analyzed to quantify dopaminergic neuron loss and α-synuclein aggregation in the substantia nigra.
Pharmacokinetic Studies in Rats
-
Animal Model: Sprague-Dawley rats.
-
Administration: Peucedanocoumarin IV was administered both intravenously and orally.
-
Sample Collection: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of Peucedanocoumarin IV were determined using ultra-performance liquid chromatography.
-
Parameters Calculated: Key pharmacokinetic parameters including half-life, clearance, volume of distribution, and oral bioavailability were calculated.
The Path Forward: A Call for Further Investigation into this compound
The comprehensive data available for Peucedanocoumarin IV provides a strong foundation for understanding the potential of this class of compounds. The demonstrated correlation between its in vitro anti-aggregating and cytoprotective activities and its in vivo neuroprotective efficacy underscores the translational potential of Peucedanocoumarin derivatives.
However, to fully assess the therapeutic promise of this compound, dedicated research is critically needed. Future studies should focus on:
-
Quantitative in vitro assays to determine the IC50/EC50 values of this compound in various models of inflammation, cancer, and neurodegeneration.
-
Comparative studies directly evaluating the activity of this compound alongside its analogues, such as Peucedanocoumarin IV, under identical experimental conditions.
-
In vivo efficacy studies in relevant animal models to ascertain its therapeutic potential and establish a clear in vitro-in vivo correlation.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
By filling these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for the development of novel and effective therapies.
Experimental Workflow Overview
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound, from initial screening to preclinical validation.
References
- 1. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Independent Replication of Published Peucedanocoumarin I Studies: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the scientific record regarding Peucedanocoumarin I. Despite a thorough search of established scientific databases, no published studies detailing the biological activities, experimental data, or signaling pathways specifically associated with this compound were identified.
While the broader family of coumarins and other specific Peucedanocoumarin compounds, such as Peucedanocoumarin III and IV, have been the subject of research, this guide cannot provide a comparative analysis of this compound due to the absence of primary research data.
This lack of available information presents both a challenge and an opportunity for researchers in the field of natural product chemistry and drug discovery. The absence of data for this compound suggests a novel area for investigation. Future research could focus on isolating or synthesizing this compound and subsequently exploring its potential biological activities.
Given the known anti-inflammatory, anticancer, and neuroprotective properties of other coumarins isolated from the Peucedanum genus, it is plausible that this compound may also possess valuable therapeutic properties. Initial studies could investigate its effects on relevant cell lines and animal models to elucidate its pharmacological profile.
Researchers interested in this area are encouraged to perform initial screenings for activities such as:
-
Anti-inflammatory effects: Investigating the inhibition of inflammatory mediators like nitric oxide, interleukins, and tumor necrosis factor-alpha in macrophage cell lines.[1][2]
-
Anticancer properties: Assessing cytotoxicity against various cancer cell lines and exploring mechanisms such as apoptosis and cell cycle arrest.[3][4]
-
Neuroprotective potential: Examining its ability to protect neuronal cells from toxins or stressors, similar to studies on Peucedanocoumarin IV.[5]
As no experimental data for this compound exists, this guide cannot fulfill the requirements for data presentation in tables, detailed experimental protocols, or visualizations of signaling pathways. The scientific community awaits primary research to shed light on the potential of this particular natural compound.
References
- 1. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peucedanocoumarins in Neurodegenerative Disease Models
A Statistical and Mechanistic Review of Peucedanocoumarin III and IV in the Context of Protein Aggregation Inhibition
This guide provides a comparative analysis of the experimental data available for Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), two pyranocoumarin (B1669404) compounds that have demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly those characterized by protein aggregation. While this guide aims to validate the experimental results of Peucedanocoumarin I, a comprehensive search of the scientific literature did not yield specific experimental data for this particular compound. Therefore, this analysis will focus on its structurally related and well-studied isomers, PCIII and PCiv, to provide a valuable comparative framework for researchers, scientists, and drug development professionals.
Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Peucedanocoumarin III and IV, highlighting their efficacy in inhibiting protein aggregation and providing neuroprotection.
Table 1: In Vitro Efficacy of Peucedanocoumarins
| Compound | Model System | Key Findings | Quantitative Data |
| Peucedanocoumarin III (PCIII) | SH-SY5Y cells expressing β23 amyloid | Prevents cell death induced by β23 expression.[1] | Increased cell viability to ~60% in the presence of 6-OHDA and α-synuclein expression.[1] |
| Recombinant α-synuclein preformed fibrils (PFFs) | Disaggregates established α-synuclein fibrils.[1] | ~40% decrease in Thioflavin T fluorescence signal after 7 days of incubation with 100 µM PCIII.[1] | |
| Peucedanocoumarin IV (PCiv) | SH-SY5Y cells expressing β23 amyloid | More potent cytoprotective function than PCIII.[2] | Median effective concentration (EC50) of 0.204 µM (compared to 0.318 µM for PCIII). |
| PFF-treated mouse cortical neurons | Prevents PFF-induced neurotoxicity. | PFF treatment reduced neuron viability by ~50%, which was prevented by PCiv treatment. |
Table 2: In Vivo Efficacy and Pharmacokinetics of Peucedanocoumarins
| Compound | Animal Model | Dosage | Key Findings | Quantitative Data |
| Peucedanocoumarin III (PCIII) | 6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease (PD) mouse model | 1 mg/kg/day (intraperitoneal) | Suppressed Lewy-like inclusions and prevented dopaminergic neuron loss. | High dose (10 mg/kg/day) showed substantial brain penetration. |
| Peucedanocoumarin IV (PCiv) | Sporadic PD mouse model (α-synuclein PFF + rAAV-αSyn) | Diet administration | Rescued motor dysfunctions and prevented dopaminergic neuron loss. | Oral administration in rats showed ~10% bioavailability and a 6.4 brain-to-plasma concentration ratio. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Peucedanocoumarin III and IV.
Cell Viability Assays
-
Trypan Blue Exclusion Assay: This method was used to assess the viability of SH-SY5Y neuroblastoma cells. Cells were cultured and treated with the respective Peucedanocoumarin compound or a vehicle control. After the treatment period, cells were trypsinized, and a suspension was mixed with an equal volume of 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine the percentage of viable cells.
-
Tet-Off Inducible β23 Expression System: To model amyloid-induced cytotoxicity, SH-SY5Y cells were engineered with a tetracycline-inducible (Tet-Off) system to express the β23 amyloid protein. In the absence of doxycycline (B596269) (a tetracycline (B611298) analog), β23 expression is turned on, leading to protein aggregation and cell death. The cytoprotective effects of PCIII and PCiv were evaluated by adding the compounds to the culture medium and measuring cell viability, often using the trypan blue exclusion assay.
In Vitro Protein Aggregation Assays
-
Thioflavin T (ThT) Fluorescence Assay: This assay is used to quantify the formation of amyloid fibrils. Recombinant α-synuclein monomers are incubated under conditions that promote aggregation. At specified time points, aliquots of the reaction are mixed with Thioflavin T dye. The fluorescence emission of ThT increases significantly upon binding to the β-sheet structures characteristic of amyloid fibrils. The fluorescence intensity is measured using a microplate reader to monitor the extent of aggregation in the presence and absence of the test compounds.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of protein aggregates, samples from the in vitro aggregation assays were applied to carbon-coated copper grids, negatively stained with uranyl acetate, and examined under a transmission electron microscope. This technique allows for the direct observation of fibril formation and the disaggregation effects of the Peucedanocoumarin compounds.
Animal Models of Parkinson's Disease
-
6-Hydroxydopamine (6-OHDA) Model: This is a widely used neurotoxin-based model of Parkinson's disease. 6-OHDA is injected into the substantia nigra or the striatum of rodents, where it selectively destroys dopaminergic neurons, mimicking the pathology of PD. The therapeutic effects of PCIII were assessed by administering the compound and evaluating the preservation of dopaminergic neurons (e.g., through tyrosine hydroxylase immunohistochemistry) and the reduction of motor deficits.
-
α-Synuclein Preformed Fibril (PFF) Model: This model recapitulates the prion-like propagation of α-synuclein pathology. PFFs of recombinant α-synuclein are injected into the brains of rodents, where they seed the aggregation of endogenous α-synuclein. In some studies, this is combined with the adeno-associated virus (AAV)-mediated overexpression of α-synuclein to accelerate the pathology. The efficacy of PCiv was determined by measuring the reduction in α-synuclein aggregates, protection of dopaminergic neurons, and improvement in motor function.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows for the evaluation of Peucedanocoumarins.
Signaling Pathway of Peucedanocoumarin-Mediated Neuroprotection
Caption: Proposed mechanism of Peucedanocoumarin neuroprotection.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro evaluation of Peucedanocoumarins.
Logical Relationship of In Vivo Studies
Caption: Logical progression of in vivo Peucedanocoumarin research.
References
- 1. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies Peucedanocoumarin III as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates [old-molcells.inforang.com]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Peucedanocoumarins and Related Compounds Across Diverse Cell Lines
A comprehensive analysis of the cytotoxic and apoptotic effects of Peucedanocoumarin analogues and other coumarin (B35378) derivatives on various cancer and neuronal cell lines, providing insights for future therapeutic development.
This guide offers a comparative overview of the biological activities of Peucedanocoumarin I and related coumarin compounds in different cell lines. Due to the limited specific data available for this compound, this report extends its scope to include other structurally similar coumarins, particularly those isolated from Peucedanum species, to provide a broader context for their potential therapeutic applications. The comparative analysis is based on available experimental data on their effects on cell viability, apoptosis induction, and the underlying molecular mechanisms.
I. Comparative Cytotoxicity and Apoptotic Induction
The anti-cancer potential of various coumarin derivatives has been investigated across a range of human cancer cell lines. While specific data for this compound is scarce, studies on other coumarins, including those from Peucedanum japonicum, reveal significant cytotoxic and pro-apoptotic activities.
For instance, two coumarins isolated from Peucedanum japonicum, (-)-isosamidin and 3′S,4′S-disenecioylkhellactone, were evaluated for their cytotoxic effects on HL-60 (human leukemia), A549 (lung cancer), and MCF-7 (breast cancer) cell lines.[1][2] Notably, 3′S,4′S-disenecioylkhellactone demonstrated a significant induction of apoptosis in HL-60 cells.[1][2] This was evidenced by an increase in the sub-G1 cell population, indicating DNA fragmentation, and the initiation of both early and late stages of apoptosis.[1]
Another study on a generic coumarin compound in human cervical cancer HeLa cells reported a cytotoxic effect with an IC50 of 54.2 µM. This compound was found to induce morphological changes characteristic of apoptosis, cause G0/G1 cell cycle arrest, and lead to internucleosomal DNA laddering.
In the context of neurodegenerative disease models, Peucedanocoumarin IV (PCiv) has shown cytoprotective functions in SH-SY5Y neuroblastoma cells, with a median effective concentration (EC50) of 0.204 µM for preventing β23-induced toxicity. This highlights the diverse biological activities of the Peucedanocoumarin family, extending beyond anti-cancer effects.
Table 1: Comparative Cytotoxicity of Coumarin Derivatives in Different Cell Lines
| Compound | Cell Line | Cell Type | Effect | IC50 / EC50 |
| 3′S,4′S-disenecioylkhellactone | HL-60 | Human Leukemia | Apoptosis Induction | Not specified |
| Coumarin | HeLa | Human Cervical Cancer | Cytotoxicity, Apoptosis, G0/G1 arrest | 54.2 µM |
| Peucedanocoumarin IV (PCiv) | SH-SY5Y | Human Neuroblastoma | Cytoprotection against β23 toxicity | 0.204 µM |
| Peucedanocoumarin III (PCiii) | SH-SY5Y | Human Neuroblastoma | Cytoprotection against β23 toxicity | 0.318 µM |
II. Signaling Pathways of Coumarin-Induced Apoptosis
The induction of apoptosis by coumarin derivatives in cancer cells appears to be mediated primarily through the intrinsic or mitochondria-mediated pathway. This pathway is characterized by changes in the mitochondrial membrane potential (MMP) and the activation of a cascade of caspase enzymes.
In HL-60 cells, 3′S,4′S-disenecioylkhellactone was observed to reduce the MMP and increase the cleavage of caspase-3, -8, and -9. The activation of caspase-9 is a hallmark of the intrinsic pathway, while caspase-8 is typically associated with the extrinsic pathway, suggesting a potential crosstalk between the two. The cleavage of caspase-3 is a common downstream event in both pathways, leading to the execution of apoptosis.
Similarly, in HeLa cells, a coumarin compound was shown to induce depolarization of the mitochondrial membrane, promote the release of cytochrome c from the mitochondria into the cytosol, and activate caspase-3. Furthermore, this coumarin affected the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that favors mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. The same study also noted a downregulation of NF-κB, a transcription factor known for its role in promoting cell survival.
Caption: Mitochondria-Mediated Apoptosis Pathway of Coumarins.
III. Experimental Protocols
The following section details the typical methodologies employed in the studies of coumarin derivatives' effects on cell lines.
A. Cell Culture and Treatment
Human cancer cell lines such as HL-60, A549, MCF-7, and HeLa, as well as neuronal cell lines like SH-SY5Y, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C. For experiments, cells are seeded in plates at a specific density and allowed to adhere overnight before being treated with various concentrations of the coumarin compounds or a vehicle control (e.g., DMSO).
B. Cell Viability and Cytotoxicity Assays
Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the trypan blue exclusion assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Trypan blue is a vital stain that cannot penetrate the membrane of live cells, while it enters dead cells, staining them blue. The percentage of viable cells is determined by counting the number of unstained cells versus the total number of cells using a hemocytometer or an automated cell counter.
C. Apoptosis Analysis
The induction of apoptosis can be evaluated through several methods:
-
Flow Cytometry for Sub-G1 Population: Cells are fixed, stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI), and analyzed by flow cytometry. Apoptotic cells with fragmented DNA will have a lower DNA content and appear as a "sub-G1" peak in the cell cycle histogram.
-
Annexin V/PI Staining: This flow cytometry-based assay identifies early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Mitochondrial Membrane Potential (MMP) Assay: The MMP can be measured using fluorescent dyes such as JC-1 or Rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with a collapsed MMP, JC-1 remains as monomers in the cytoplasm and fluoresces green. The change in fluorescence is quantified by flow cytometry or fluorescence microscopy.
-
Western Blotting for Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and cytochrome c, are analyzed by western blotting. This involves separating cell lysates by SDS-PAGE, transferring the proteins to a membrane, and probing with specific antibodies.
Caption: General Experimental Workflow for Coumarin Compound Analysis.
IV. Conclusion
While specific experimental data on this compound remains limited, the comparative analysis of related coumarin compounds demonstrates their significant potential as therapeutic agents, particularly in the field of oncology. These compounds exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines, primarily through the induction of the mitochondria-mediated apoptotic pathway. The ability of some Peucedanocoumarins to exert cytoprotective effects in neuronal models also suggests a broader range of pharmacological activities that warrant further investigation. Future research should focus on elucidating the specific activities of this compound and other less-studied derivatives to fully understand their therapeutic potential and structure-activity relationships. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Peucedanocoumarin I in Neurodegenerative Disease: A Comparative Analysis Against the Standard of Care
For Immediate Release
Suwon, South Korea – Emerging preclinical evidence suggests that Peucedanocoumarin I and its isomers, particularly Peucedanocoumarin IV (PCiv), may offer a novel therapeutic avenue for neurodegenerative diseases such as Parkinson's Disease (PD). This guide provides a head-to-head comparison of Peucedanocoumarin IV with current standard-of-care treatments for Parkinson's, focusing on mechanism of action, efficacy in preclinical models, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Peucedanocoumarin IV (PCiv)
Peucedanocoumarin IV is a structural isomer of Peucedanocoumarin III.[1] It has demonstrated significant neuroprotective effects in animal models of Parkinson's disease.[1][2] The primary mechanism of action of PCiv is the inhibition of α-synuclein aggregation and the facilitation of its clearance, addressing a key pathological hallmark of PD.[3][4]
Current Standard-of-Care for Parkinson's Disease
Current therapeutic strategies for Parkinson's disease primarily focus on managing symptoms by replenishing dopamine (B1211576) levels or mimicking its effects. These treatments, however, do not halt the underlying progression of the disease, which is characterized by the aggregation of α-synuclein and subsequent loss of dopaminergic neurons. Standard-of-care drugs typically include Levodopa, dopamine agonists, and MAO-B inhibitors.
Head-to-Head Comparison: Peucedanocoumarin IV vs. Standard of Care
While direct head-to-head clinical trials are not yet available, this comparison is based on preclinical data for PCiv and established clinical profiles of standard-of-care drugs.
Mechanism of Action
| Feature | Peucedanocoumarin IV (PCiv) | Standard of Care (e.g., Levodopa) |
| Primary Target | α-synuclein aggregation | Dopaminergic system |
| Mode of Action | Inhibits β-sheet aggregate formation and promotes proteasomal degradation of α-synuclein. | Increases dopamine levels in the brain. |
| Disease Modification | Potentially disease-modifying by targeting a core pathological process. | Symptomatic relief. |
Preclinical Efficacy
A study on a sporadic PD mouse model demonstrated that dietary administration of PCiv almost completely rescued motor dysfunctions. This therapeutic effect was correlated with a marked prevention of dopaminergic neuron loss and suppression of α-synuclein aggregation.
| Parameter | Peucedanocoumarin IV (PCiv) in a PD Mouse Model |
| Motor Function | Almost complete rescue of motor dysfunction. |
| Dopaminergic Neuron Loss | Marked prevention. |
| α-Synuclein Aggregation | Significant suppression. |
Pharmacokinetic Profile of PCiv
Pharmacokinetic studies in rats have provided initial data on the bioavailability and brain penetration of PCiv.
| Parameter | Value |
| Half-life (oral) | ~97 minutes |
| Bioavailability (oral) | 10% |
| Brain-to-Plasma Ratio | 6.4 |
This favorable brain penetration is a crucial characteristic for a centrally acting therapeutic agent.
Experimental Protocols
Synthesis of Peucedanocoumarin IV (PCiv)
A detailed scheme for the organic synthesis of racemic PCiv has been established, allowing for larger-scale production for research purposes.
In Vitro Cytotoxicity and Aggregation Assays
-
Cell Line: SH-SY5Y cells with a Tet-Off inducible system for β23 (an amyloid-mimic) expression.
-
Viability Assay: Trypan blue exclusion method was used to assess cell viability following treatment with PCiv.
-
Protein Level Analysis: Immunofluorescence imaging and Western blotting were employed to measure the levels of HA-tagged β23 to determine the effect of PCiv on its clearance.
In Vivo Parkinson's Disease Mouse Model
-
Model Induction: Combinatorial nigral injections of α-synuclein preformed fibrils (PFF) and recombinant adeno-associated virus expressing α-synuclein (rAAV-αSyn) were used to create a sporadic PD model.
-
Treatment: PCiv was administered through the diet.
-
Behavioral Assessment: The pole test was used to evaluate motor function, measuring the time taken for the mouse to descend a vertical pole.
-
Histological Analysis: Brain tissue was analyzed to assess dopaminergic neuron loss and α-synuclein inclusion formation.
Pharmacokinetic Studies
-
Animal Model: Rats were used for pharmacokinetic profiling.
-
Administration: PCiv was administered both intravenously and orally.
-
Analysis: Plasma and brain tissue concentrations of PCiv were measured over time to determine key pharmacokinetic parameters.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of action of Peucedanocoumarin IV in preventing neurotoxicity.
Caption: Experimental workflow for the preclinical evaluation of Peucedanocoumarin IV.
Future Directions
The promising preclinical results for Peucedanocoumarin IV warrant further investigation. The next critical steps include conducting rigorous, controlled studies directly comparing PCiv with standard-of-care drugs in relevant animal models. Ultimately, the goal is to translate these findings into clinical trials to evaluate the safety and efficacy of PCiv in human patients with Parkinson's disease. The potential for a disease-modifying therapy offers significant hope for addressing the unmet medical need in this patient population.
References
- 1. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Peucedanocoumarin I: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Peucedanocoumarin I based on available safety information for related coumarin (B35378) compounds. It is not a substitute for a formal Safety Data Sheet (SDS) specific to this compound. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal protocols that comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which can cause irritation. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if dust formation is likely or when handling outside of a fume hood. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Pure, unused this compound and materials heavily contaminated with it (e.g., weighing papers, pipette tips, gloves) should be treated as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures, unless otherwise directed by your institution's EHS department.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and sealable hazardous waste container. The container must be made of a material that will not react with the chemical and should have a tightly fitting lid to prevent spills and the release of dust.
-
Liquid Waste (Solutions): If this compound is in a solvent, collect it in a clearly labeled liquid hazardous waste container. Be mindful of solvent compatibility and segregate halogenated and non-halogenated solvent waste if required by your institution.
-
Contaminated Labware: Decontaminate glassware by triple rinsing with a suitable solvent (e.g., ethanol, acetone). Collect the rinsate as hazardous liquid waste. After decontamination, the glassware can typically be washed and reused. Disposable plastics that cannot be decontaminated should be disposed of as solid hazardous waste.
3. Labeling of Hazardous Waste:
-
Clearly and accurately label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Include any other information required by your institution, such as the CAS number (if available), hazard pictograms, and the accumulation start date.
4. Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Do not mix with other waste unless explicitly permitted by your EHS department.
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste container.
Experimental Protocol: Preparation of Solid this compound Waste for Disposal
This protocol outlines the steps for preparing solid this compound waste for pickup by a licensed disposal service.
Materials:
-
This compound waste
-
Designated hazardous waste container with a secure lid
-
Appropriate PPE (see Table 1)
-
Chemical fume hood
-
Labeling materials
Procedure:
-
Consult EHS: Before beginning, confirm your institution's specific procedures for chemical waste disposal.
-
Work in a Fume Hood: Perform all waste handling steps within a certified chemical fume hood.
-
Prepare Waste Container: Ensure the hazardous waste container is clean, dry, and properly labeled with "Hazardous Waste" and the full chemical name.
-
Transfer Waste: Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Avoid creating dust. Any contaminated disposable items should also be added to the container.
-
Secure Container: Securely close the lid of the waste container to prevent any release of the contents.
-
Final Labeling: Complete the hazardous waste label with all required information.
-
Store for Pickup: Move the sealed container to your laboratory's designated hazardous waste storage area.
-
Arrange for Pickup: Follow your institutional procedures to schedule a pickup by the EHS department or a licensed waste disposal contractor.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as listed in Table 1.
-
Containment: For a solid spill, carefully sweep or gently scoop the material into a suitable container for disposal. Avoid actions that generate dust. For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Cleaning: After removing the bulk of the material, decontaminate the spill area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Place the collected spill material in a sealed, labeled container and dispose of it following the standard procedure outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Peucedanocoumarin I
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Core Hazards of Coumarin (B35378) Compounds
Coumarin and its derivatives are recognized for their potential health risks. These compounds can be toxic if ingested and may lead to skin irritation or allergic reactions upon contact.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required equipment for handling Peucedanocoumarin I.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Gloves should be inspected for tears or punctures before each use.[3] | To prevent direct skin contact and potential allergic reactions.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where chemicals are handled. | To protect eyes from dust particles and accidental splashes. |
| Body Protection | Laboratory coat | A standard, properly fitting laboratory coat should be worn to protect skin and personal clothing. | To prevent contamination of personal attire. |
| Respiratory Protection | Not generally required for small quantities in a fume hood | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols. A respirator may be necessary for large spills or when adequate ventilation is not available. | To prevent respiratory irritation from inhalation of fine powders. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following procedural steps provide a clear guide for laboratory operations.
Engineering Controls
-
Ventilation: All handling of solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Wear appropriate PPE (gloves and safety glasses) when opening the package.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Weighing and Aliquoting:
-
Perform all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid. Avoid creating dust.
-
-
Experimental Use:
-
Always wear the full complement of recommended PPE as detailed in the table above.
-
Handle all solutions containing this compound with care to prevent splashes to the skin or eyes.
-
-
Spill Response:
-
Small Spills: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and other disposable materials. Place all solid waste in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Compliance: All hazardous waste must be disposed of in strict accordance with institutional, local, and national regulations. Contact your EHS department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
